molecular formula C14H11BrFNO2 B580448 N-Cbz-3-bromo-4-fluoroaniline CAS No. 1256633-39-2

N-Cbz-3-bromo-4-fluoroaniline

Cat. No.: B580448
CAS No.: 1256633-39-2
M. Wt: 324.149
InChI Key: AVLKMUXJCIPDEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cbz-3-bromo-4-fluoroaniline is a protected aniline derivative that serves as a crucial synthetic intermediate in advanced organic chemistry and drug discovery pipelines. Its molecular structure incorporates both a bromo and a fluoro substituent on the aromatic ring, which act as orthogonal handles for further functionalization via cross-coupling reactions, while the carbobenzyloxy (Cbz) group protects the amine functionality from unwanted side reactions. This allows researchers to strategically build complex molecules before deprotecting the amine under mild conditions to reveal the aniline group in subsequent steps. In medicinal chemistry, this compound is valued for constructing fluorine-containing scaffolds, a common feature in modern pharmaceuticals, as the introduction of fluorine can profoundly influence a drug candidate's metabolic stability, bioavailability, and binding affinity. The compound's primary research applications include its use as a building block in the synthesis of active pharmaceutical ingredients (APIs) for therapeutic areas such as oncology and infectious diseases, and its role in the development of novel agrochemicals like herbicides and pesticides. By providing a versatile and protected intermediate, this compound enables the efficient exploration of new chemical space and accelerates the development of innovative compounds in life science research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(3-bromo-4-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO2/c15-12-8-11(6-7-13(12)16)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLKMUXJCIPDEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201177400
Record name Carbamic acid, N-(3-bromo-4-fluorophenyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201177400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256633-39-2
Record name Carbamic acid, N-(3-bromo-4-fluorophenyl)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256633-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(3-bromo-4-fluorophenyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201177400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Cbz-3-bromo-4-fluoroaniline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1256633-39-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Cbz-3-bromo-4-fluoroaniline, a halogenated and protected aniline derivative. While specific applications and extensive experimental data for this compound are not widely published, this document consolidates available information on its chemical properties and provides a detailed, generalized protocol for its synthesis based on established chemical principles. This guide is intended to serve as a foundational resource for researchers interested in the potential utility of this molecule in synthetic and medicinal chemistry.

Core Compound Data

This compound, also known as benzyl (3-bromo-4-fluorophenyl)carbamate, is a synthetic organic compound. The presence of bromine and fluorine atoms on the phenyl ring, combined with the carbobenzyloxy (Cbz) protecting group on the amine, makes it a potentially versatile intermediate for the synthesis of more complex molecules.[1] The strategic placement of halogens can influence the electronic properties and metabolic stability of derivative compounds, a feature often exploited in drug design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1256633-39-2[1]
Molecular Formula C₁₄H₁₁BrFNO₂[1]
Molecular Weight 324.15 g/mol
Synonyms Benzyl (3-bromo-4-fluorophenyl)carbamate, N-Carbobenzoxy-3-bromo-4-fluoroaniline
Purity (Typical) ≥95%[1]

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The reaction involves the acylation of the amino group of 3-bromo-4-fluoroaniline with benzyl chloroformate (Cbz-Cl) in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Synthesis of this compound start 3-Bromo-4-fluoroaniline product This compound start->product reagent + Benzyl Chloroformate (Cbz-Cl) reagent->product conditions Base (e.g., NaHCO₃) Solvent (e.g., Acetone/Water) conditions:n->product:s byproduct + HCl

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Generalized)

This protocol is adapted from established procedures for the N-Cbz protection of anilines.

Materials:

  • 3-Bromo-4-fluoroaniline

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., triethylamine)

  • Acetone

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-bromo-4-fluoroaniline (1.0 equivalent) in a suitable solvent mixture, such as acetone and water.

  • Base Addition: Add sodium bicarbonate (1.5 to 2.0 equivalents) to the solution and stir until it is well-dispersed.

  • Cbz-Cl Addition: Cool the mixture in an ice bath (0-5 °C). Slowly add benzyl chloroformate (1.05 to 1.1 equivalents) dropwise to the stirred solution, ensuring the temperature remains low.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the acetone under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude this compound can be further purified by recrystallization or column chromatography on silica gel.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not publicly available. However, based on the structure, the following characteristic signals can be anticipated.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Anticipated Salient Features
¹H NMR - Aromatic protons of the 3-bromo-4-fluorophenyl group (complex splitting pattern).- Aromatic protons of the benzyl group (multiplet around 7.2-7.4 ppm).- Methylene protons of the benzyl group (singlet around 5.2 ppm).- N-H proton of the carbamate (broad singlet).
¹³C NMR - Carbon signals for the 3-bromo-4-fluorophenyl ring (some signals will show C-F coupling).- Carbon signals for the benzyl group.- Carbonyl carbon of the carbamate (around 153-155 ppm).- Methylene carbon of the benzyl group (around 67 ppm).
IR (Infrared) - N-H stretching vibration (around 3300 cm⁻¹).- C=O stretching of the carbamate (around 1700-1730 cm⁻¹).- Aromatic C-H and C=C stretching vibrations.- C-F and C-Br stretching vibrations.
Mass Spec. (MS) - Molecular ion peak (M⁺) and characteristic isotopic pattern for bromine (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio).

Applications in Drug Development and Research

Currently, there is no specific information in the peer-reviewed scientific literature or patent databases detailing the use of this compound in drug development, nor are there any described signaling pathways or experimental workflows directly involving this compound.

However, as a functionalized building block, it holds potential for the synthesis of novel compounds in medicinal chemistry. The presence of the Cbz-protected amine allows for further synthetic modifications after which the protecting group can be removed under standard hydrogenolysis conditions to reveal the free amine. The bromo and fluoro substituents offer sites for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular complexity, a common strategy in the development of new therapeutic agents.

Logical Workflow for Potential Application

The following diagram illustrates a logical workflow for how this compound could be utilized in a drug discovery context.

Drug Discovery Workflow A This compound (Starting Material) B Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) at Bromine Position A->B C Cbz-Deprotection (Hydrogenolysis) B->C D Amide Coupling or Reductive Amination C->D E Library of Novel Compounds D->E F Biological Screening (e.g., Enzyme Assays, Cell-based Assays) E->F G Lead Compound Identification F->G

Caption: Potential workflow for utilizing this compound.

Conclusion

This compound is a chemical intermediate with potential for use in synthetic and medicinal chemistry. While detailed experimental and application data are scarce, this guide provides a solid foundation based on its chemical structure and established synthetic methodologies. The provided generalized synthesis protocol offers a reliable starting point for its preparation in a laboratory setting. Further research is required to fully elucidate the spectroscopic properties and potential applications of this compound in drug discovery and other areas of chemical science.

References

N-Cbz-3-bromo-4-fluoroaniline: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the available solubility data and outlines the established methodologies for assessing the stability of N-Cbz-3-bromo-4-fluoroaniline. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Core Properties and Solubility Data

This compound is a substituted aniline derivative with the molecular formula C14H11BrFNO2. A summary of its key physical and chemical properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC14H11BrFNO2[1]
Molecular Weight324.145 g/mol [1]
Density1.543 ± 0.06 g/cm³[1]
PSA (Polar Surface Area)41.82 Ų[1]
LogP4.35[1]

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The aqueous solubility of this compound has been determined and is detailed in the table below.

Table 2: Aqueous Solubility of this compound

SolventTemperature (°C)Solubility (g/L)ClassificationSource
Water250.013Practically insoluble[1]

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for the replication and interpretation of solubility and stability data. This section outlines the typical protocols employed for such determinations.

Solubility Determination Protocol

The solubility of aniline derivatives is commonly determined using methods such as the shake-flask method or high-throughput screening (HTS) techniques. Given the low aqueous solubility of this compound, a sensitive analytical technique like High-Performance Liquid Chromatography (HPLC) is often required for quantification.

A general workflow for determining aqueous solubility is depicted below.

Solubility_Workflow A Compound Preparation B Solvent Addition (e.g., Water) A->B C Equilibration (e.g., 24-48h with agitation) B->C D Phase Separation (Centrifugation/Filtration) C->D E Quantification of Solute in Supernatant/Filtrate D->E F Analytical Technique (e.g., HPLC-UV) E->F

Caption: General workflow for solubility determination.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., deionized water) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as HPLC with UV detection.[2][3]

Stability Testing Protocol

Stability testing is essential to understand how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4] The International Council for Harmonisation (ICH) provides guidelines for stability testing of new drug substances.[5][6]

A typical stability study involves subjecting the compound to various storage conditions for a predetermined period and analyzing its purity and degradation products at specified time points.

Stability_Testing_Workflow cluster_storage Storage Conditions cluster_analysis Analysis LongTerm Long-term (e.g., 25°C/60% RH or 30°C/65% RH) Timepoints Time Points (e.g., 0, 3, 6, 9, 12, 24 months) LongTerm->Timepoints Sampling at Intermediate Intermediate (e.g., 30°C/65% RH) Intermediate->Timepoints Sampling at Accelerated Accelerated (e.g., 40°C/75% RH) Accelerated->Timepoints Sampling at Assay Assay (e.g., HPLC) Degradation Degradation Products Sample This compound Batches Sample->LongTerm Exposure Sample->Intermediate Exposure Sample->Accelerated Exposure Timepoints->Assay Timepoints->Degradation

Caption: Workflow for a typical stability study.

Methodology:

  • Batch Selection: Stability studies should be performed on at least three primary batches of the drug substance.[7]

  • Storage Conditions: Samples are stored under various conditions as recommended by ICH guidelines, including long-term, intermediate, and accelerated conditions.[7]

  • Testing Frequency: Samples are pulled at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies) and analyzed.[8]

  • Analytical Procedures: Validated stability-indicating analytical methods, typically HPLC, are used to determine the assay of the active substance and the levels of any degradation products.

Stability Profile of this compound

As of the date of this document, specific, publicly available stability data for this compound is limited. However, based on the chemical structure, potential degradation pathways can be inferred, which would be investigated during a formal stability study.

Potential Degradation Pathways:

  • Hydrolysis: The carbamate linkage may be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 3-bromo-4-fluoroaniline and benzyl alcohol.

  • Oxidation: The aniline moiety could be susceptible to oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, may induce degradation. Photostability studies are a key component of ICH guidelines.[5]

The logical relationship for assessing stability and determining a re-test period is outlined below.

Stability_Assessment_Logic A Conduct Stability Studies (Long-term, Accelerated) B Analyze Data at Each Time Point A->B C Significant Change Observed in Accelerated Study? B->C D Conduct Intermediate Stability Study C->D Yes E Evaluate Long-term Stability Data C->E No D->E F Establish Retest Period / Shelf Life E->F

Caption: Logic for stability assessment and re-test period determination.

Conclusion

This technical guide has summarized the available solubility data for this compound and provided a detailed framework for the experimental protocols required to further characterize its solubility and stability profile. While quantitative stability data is not yet widely published, the established ICH guidelines provide a clear path for generating this critical information. The provided workflows and diagrams offer a visual representation of the necessary experimental and logical processes for researchers and drug development professionals.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of N-Cbz-3-bromo-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for N-Cbz-3-bromo-4-fluoroaniline (CAS No. 1256633-39-2), a key intermediate in synthetic organic chemistry. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, this guide amalgamates data from structurally related molecules, general principles of chemical safety for halogenated anilines and carbamates, and supplier-provided information to offer a robust framework for its safe utilization in a laboratory setting.

Compound Identification and Properties

This compound, also known as benzyl (3-bromo-4-fluorophenyl)carbamate, is a halogenated and N-protected aniline derivative. The presence of the carbobenzyloxy (Cbz) protecting group modifies the reactivity of the aniline nitrogen, rendering it less nucleophilic.[1] The physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 1256633-39-2[2][3]
Molecular Formula C₁₄H₁₁BrFNO₂[2][3]
Molecular Weight 324.14 g/mol [3]
Appearance Off-White Solid (presumed)Inferred from related compounds
Melting Point 125 °C (for Benzyl (3-Fluoro-4-morpholinophenyl)carbamate)[4]
Solubility Presumed to be soluble in organic solvents like THF, DMF, and dichloromethane.Inferred from synthetic protocols of related compounds

Hazard Assessment and GHS Classification (Inferred)

A definitive GHS classification for this compound is not publicly available. The following classification is inferred from the known hazards of 3-bromo-4-fluoroaniline and general characteristics of carbamates.

Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
alt text
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarning
alt text
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationWarning
alt text
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationWarning
alt text
Hazardous to the Aquatic Environment, Long-term Hazard (Category 3)H412: Harmful to aquatic life with long lasting effectsNoneNone

Disclaimer: This hazard assessment is predictive and based on the parent aniline structure. The Cbz protecting group may alter the toxicological profile. All handling should be conducted with the assumption that the compound is hazardous.

Experimental Protocols and Handling Precautions

General Laboratory Handling Workflow

The following workflow outlines the essential steps for handling this compound in a research setting.

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling and Reaction cluster_cleanup Work-up and Disposal prep_ppe Don Appropriate PPE (Lab coat, safety glasses, gloves) prep_fume_hood Work in a certified chemical fume hood prep_ppe->prep_fume_hood Ensure safety first prep_materials Gather all necessary reagents and equipment prep_fume_hood->prep_materials handling_weigh Weigh the compound carefully to avoid dust prep_materials->handling_weigh Proceed to handling handling_dissolve Dissolve in an appropriate solvent under inert atmosphere if necessary handling_weigh->handling_dissolve handling_reaction Perform the reaction, monitoring for any changes handling_dissolve->handling_reaction cleanup_quench Quench the reaction safely handling_reaction->cleanup_quench After reaction completion cleanup_extraction Perform extraction and washing steps cleanup_quench->cleanup_extraction cleanup_waste Dispose of waste in appropriately labeled containers cleanup_extraction->cleanup_waste

Caption: A logical workflow for the safe laboratory handling of this compound.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling. The following PPE is recommended as a minimum.

PPE Recommended Personal Protective Equipment (PPE) ppe Personal Protective Equipment eye Safety Glasses with Side Shields or Goggles ppe->eye hands Nitrile or Neoprene Gloves (inspect before use) ppe->hands body Chemical-resistant Lab Coat ppe->body respiratory Respiratory Protection (if dust is generated or ventilation is inadequate) ppe->respiratory

Caption: Essential PPE for minimizing exposure to this compound.

First Aid Measures

In the event of exposure, follow these first aid protocols and seek immediate medical attention.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention.
Skin Contact Immediately wash the skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions (cool, dry, and well-ventilated area).

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).

  • Hazardous Polymerization: Will not occur.

Spill and Disposal Procedures

Spill Response

SpillResponse Spill Response Protocol start Spill Occurs evacuate Evacuate immediate area and restrict access start->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Wear appropriate PPE ventilate->ppe contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) ppe->contain collect Carefully collect the material into a sealed container contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste according to regulations decontaminate->dispose end Spill Cleaned dispose->end

Caption: Step-by-step procedure for responding to a spill of this compound.

Waste Disposal

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It is recommended to use a licensed professional waste disposal service.

Biological Activity and Signaling Pathways

As this compound is primarily a synthetic intermediate, there is no available information in the public domain regarding its specific biological activity or its interaction with signaling pathways. Its structural alerts (halogenated aniline) suggest that it could have biological effects, but these have not been characterized.

This technical guide is intended to provide a framework for the safe handling of this compound based on the best available information. It is not a substitute for a formal risk assessment, which must be conducted by qualified personnel before any work with this compound commences. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

A Comprehensive Technical Guide to the Commercial Availability of N-Cbz-3-bromo-4-fluoroaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the commercial availability of N-Cbz-3-bromo-4-fluoroaniline, a key building block for researchers and scientists in the field of drug development and organic synthesis. This document outlines key suppliers, available quantities, and purity levels to facilitate the procurement of this compound for laboratory and development purposes.

Introduction to this compound

This compound, with the CAS number 1256633-39-2, is a halogenated and protected aniline derivative. The presence of bromine, fluorine, and the benzyloxycarbonyl (Cbz) protecting group makes it a versatile intermediate in the synthesis of complex organic molecules. The Cbz group provides stability during certain reaction conditions while allowing for deprotection under specific protocols, a crucial feature in multi-step syntheses common in pharmaceutical research. The bromo and fluoro substituents on the aniline ring offer strategic points for further functionalization, enabling the generation of diverse compound libraries for screening and lead optimization.

Commercial Availability and Supplier Overview

This compound is available from a range of chemical suppliers, catering to various research and development needs, from small-scale laboratory synthesis to larger bulk requirements. The purity of the commercially available compound is typically around 95%. Below is a summary of suppliers offering this product.

Data Presentation: this compound Suppliers
SupplierCatalog NumberPurityAvailable Quantities
Shanghai Amole Biotechnology Co., Ltd.Not specified95.0%1g, 10g, 25g, 100g (Inquiry-based pricing)[1]
UTECH ProductsSY01203525G95%25g[2]
ChemUniverseNot specifiedInquiry-basedInquiry-based
ChemicalBookNot specifiedNot specifiedLists various suppliers[3]
ChemsrcNot specified95.0%1g, 5g (Lists various suppliers)[1]

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocols: General Handling and Usage

While specific experimental protocols are highly dependent on the downstream application, the following provides a general guideline for the handling and use of this compound in a research setting.

3.1. Materials and Equipment

  • This compound (from a reputable supplier)

  • Anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran, N,N-Dimethylformamide)

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Purification system (e.g., column chromatography, preparative HPLC)

  • Analytical instruments for characterization (e.g., NMR, LC-MS)

3.2. General Procedure for a Coupling Reaction (Illustrative Example)

  • Preparation: Under an inert atmosphere, dissolve this compound in an appropriate anhydrous solvent in a dry reaction vessel.

  • Reagent Addition: Add the coupling partner and any necessary catalysts or reagents sequentially at the desired temperature (e.g., room temperature or cooled in an ice bath).

  • Reaction Monitoring: Monitor the progress of the reaction using TLC or LC-MS to determine the consumption of the starting material and the formation of the desired product.

  • Work-up: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., water, saturated ammonium chloride). Extract the product into an organic solvent.

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography or another suitable purification technique.

  • Characterization: Characterize the final product using analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualization of Procurement Workflow

The following diagram illustrates a typical workflow for a researcher procuring this compound for a research project.

A Identify Research Need for This compound B Search Chemical Supplier Databases (e.g., Chemsrc, ChemicalBook) A->B C Identify Potential Suppliers B->C D Compare Suppliers Based on: - Purity - Quantity - Price - Lead Time C->D E Request Quotation D->E F Generate Purchase Order E->F G Receive and Verify Compound (Check CoA, Purity) F->G H Proceed with Experimentation G->H

Procurement workflow for this compound.

Logical Relationship of Synthesis and Application

The diagram below outlines the logical relationship of utilizing this compound as a starting material in a synthetic workflow.

A This compound (Starting Material) B Chemical Transformation (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) A->B C Intermediate Product B->C D Deprotection of Cbz Group C->D E Final Target Molecule D->E F Biological Screening / Material Science Application E->F

Synthetic utility of this compound.

This guide provides a foundational understanding for researchers and professionals seeking to procure and utilize this compound in their work. By consolidating supplier information and providing general protocols and logical workflows, this document aims to streamline the initial phases of research and development projects that rely on this versatile chemical intermediate.

References

Synthesis of "N-Cbz-3-bromo-4-fluoroaniline" from 3-bromo-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Synthesis of N-Cbz-3-bromo-4-fluoroaniline

Abstract

The protection of amine functional groups is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. The benzyloxycarbonyl (Cbz) group is a widely utilized protecting group for amines due to its stability under various conditions and its facile removal via catalytic hydrogenation.[1][2][3] This in-depth guide provides a detailed technical overview of the synthesis of this compound from its corresponding aniline precursor, 3-bromo-4-fluoroaniline. The document outlines a comprehensive experimental protocol, presents quantitative data in a structured format, and includes workflow diagrams to ensure clarity and reproducibility for researchers in the field.

Introduction

3-bromo-4-fluoroaniline is a valuable intermediate in the synthesis of various agrochemicals and active pharmaceutical ingredients.[4] The selective protection of its amino group is often a critical step in multi-step synthetic pathways. The N-Cbz protection, achieved through the reaction with benzyl chloroformate (Cbz-Cl), effectively suppresses the nucleophilicity and basicity of the aniline's nitrogen lone pair, allowing for subsequent chemical transformations at other positions on the aromatic ring.[2]

This guide details a standard and efficient method for this transformation. While numerous methods for N-benzyloxycarbonylation exist, including reactions in various solvents like dichloromethane, THF, or even water, this document focuses on a common approach using an organic solvent and a base.[1][5]

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of 3-bromo-4-fluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine or sodium bicarbonate, which neutralizes the hydrochloric acid byproduct.

G cluster_reactants Reactants cluster_products Products r1 3-bromo-4-fluoroaniline r2 Benzyl Chloroformate p1 This compound r2->p1 Base (e.g., Triethylamine) Solvent (e.g., DCM) p2 HCl

Caption: Chemical reaction for the N-Cbz protection of 3-bromo-4-fluoroaniline.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

3.1 Materials and Reagents

  • 3-bromo-4-fluoroaniline (C₆H₅BrFN)[6]

  • Benzyl Chloroformate (Cbz-Cl, C₈H₇ClO₂)[2]

  • Triethylamine (TEA, Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM, CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl Acetate

3.2 Equipment

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

3.3 Procedure

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-bromo-4-fluoroaniline (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Base Addition: Add triethylamine (1.2 eq.) to the solution. Cool the flask in an ice bath to 0 °C with continuous stirring.

  • Reagent Addition: Add benzyl chloroformate (1.1 eq.) dropwise to the cooled solution over 15-20 minutes using a dropping funnel. Ensure the temperature remains between 0-5 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the starting aniline spot is no longer visible.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (if using TEA), saturated aqueous NaHCO₃ solution, and finally with brine.

    • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of Hexanes:Ethyl Acetate) to afford the pure this compound. Alternatively, recrystallization from a suitable solvent system like ethanol/water or hexanes/ethyl acetate may yield the pure product.

Quantitative Data

The following table provides an example of the quantities and molar equivalents for a representative reaction. Yields for Cbz protection of anilines are typically high.[1]

ReagentMolecular Wt. ( g/mol )Moles (mmol)EquivalentsAmount
3-bromo-4-fluoroaniline190.01[6]10.01.01.90 g
Benzyl Chloroformate170.59[2]11.01.11.88 g (1.57 mL)
Triethylamine101.1912.01.21.21 g (1.67 mL)
Dichloromethane---50 mL
Product This compound 324.15 - Expected Yield: >85%

Experimental Workflow

The logical flow of the experimental procedure is visualized below.

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Potential Side Reactions

While the N-Cbz protection is generally a high-yielding reaction, certain conditions and substrates can lead to side products. For substituted anilines, the formation of N-benzylated compounds can sometimes be observed.[7] This typically occurs with anilines bearing strong electron-withdrawing groups, particularly at the ortho position.[7] Although the fluoro and bromo substituents on the target substrate are electron-withdrawing, their positions may not strongly favor this side reaction, but its potential formation should be considered during purification and characterization.

Safety Considerations

  • Benzyl Chloroformate (Cbz-Cl): This reagent is corrosive, a lachrymator, and water-sensitive.[2] It should be handled with extreme care in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dichloromethane (DCM): This is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.

  • Triethylamine (TEA): This is a corrosive and flammable liquid with a strong odor. Handle with appropriate PPE in a ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

N-Cbz-3-bromo-4-fluoroaniline: A Core Synthetic Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cbz-3-bromo-4-fluoroaniline, also known as benzyl N-(3-bromo-4-fluorophenyl)carbamate, is a strategically important synthetic intermediate in the field of medicinal chemistry.[1][2] Its unique trifunctionalized aromatic core, featuring a bromine atom, a fluorine atom, and a protected amine, offers a versatile platform for the construction of complex molecular architectures, particularly in the development of targeted therapeutics. The presence of the bromine atom facilitates entry into a wide array of palladium-catalyzed cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of the final drug candidate.[2][3] The carbobenzyloxy (Cbz) protecting group provides robust protection for the aniline nitrogen, allowing for selective reactions at other positions on the aromatic ring.[4][5] This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols and visual workflows to aid researchers in its effective utilization.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its application in synthesis. The following tables summarize key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 1256633-39-2[6]
Molecular Formula C₁₄H₁₁BrFNO₂[6]
Molecular Weight 324.15 g/mol [6]
Appearance White to off-white solidGeneral Observation
Density 1.543±0.06 g/cm³[6]

Table 2: Spectroscopic Data (Predicted and General for Similar Structures)

TechniqueDataReference(s)
¹H NMR Characteristic signals for the aromatic protons of the 3-bromo-4-fluorophenyl group and the benzyl group of the Cbz protecting group.[7][8]
¹³C NMR Distinct signals for the carbons of the aromatic rings and the carbonyl carbon of the carbamate.[7][9]
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight.[10]
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (if any residual), C=O of the carbamate, C-F, C-Br, and aromatic C-H bonds.[10][11]

Synthesis and Deprotection

The synthesis of this compound is typically achieved through the protection of the commercially available 3-bromo-4-fluoroaniline. The subsequent deprotection of the Cbz group is a critical step to liberate the aniline for further functionalization.

Experimental Protocol 1: Synthesis of this compound (N-Cbz Protection)

This protocol is a representative procedure for the N-Cbz protection of an aniline.[4]

Materials:

  • 3-Bromo-4-fluoroaniline

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 3-bromo-4-fluoroaniline (1.0 eq.) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.5 eq.) dropwise to the cooled mixture.

  • Allow the reaction to stir at 0 °C for 20 hours, monitoring completion by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to yield this compound.

cluster_synthesis Synthesis of this compound start 3-Bromo-4-fluoroaniline reaction N-Cbz Protection start->reaction reagents Benzyl Chloroformate Sodium Bicarbonate reagents->reaction product This compound reaction->product

Synthesis of this compound.
Experimental Protocol 2: Deprotection of this compound

This protocol describes a common method for Cbz deprotection via hydrogenolysis.[12]

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source

Procedure:

  • Dissolve this compound (1.0 eq.) in methanol.

  • Carefully add 10% Pd/C (catalytic amount) to the solution under an inert atmosphere.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected 3-bromo-4-fluoroaniline.

cluster_deprotection Deprotection of this compound start This compound reaction Hydrogenolysis start->reaction reagents H₂, Pd/C reagents->reaction product 3-Bromo-4-fluoroaniline reaction->product

Deprotection of the Cbz Group.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of biaryl compounds and substituted anilines, which are common motifs in kinase inhibitors and other pharmaceuticals.[13][14][15][16]

Experimental Protocol 3: Suzuki-Miyaura Coupling

This representative protocol outlines the Suzuki-Miyaura coupling for the synthesis of biaryl compounds.[16][17]

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid or ester (1.2 eq.), and the base (2.0 eq.).

  • Add the palladium catalyst (0.05 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired biaryl compound.

cluster_suzuki Suzuki-Miyaura Coupling Workflow start This compound reaction C-C Bond Formation start->reaction reagents Arylboronic Acid Pd Catalyst, Base reagents->reaction product Biaryl Compound reaction->product

General workflow for Suzuki-Miyaura coupling.
Experimental Protocol 4: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination to form C-N bonds.[15][18][19][20]

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium pre-catalyst (e.g., G3-XPhos, G3-SPhos)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, SPhos)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried reaction tube, add the palladium pre-catalyst and the base.

  • Seal the tube with a septum and purge with an inert gas.

  • Add this compound, the amine, and the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with stirring for the required time (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired N-arylated product.

cluster_buchwald Buchwald-Hartwig Amination Workflow start This compound reaction C-N Bond Formation start->reaction reagents Amine Pd Catalyst, Base reagents->reaction product N-Aryl Product reaction->product

General workflow for Buchwald-Hartwig amination.

Role in Kinase Inhibitor Synthesis

Substituted anilines are a common structural motif in many kinase inhibitors, which are a major class of targeted cancer therapies.[21][22] These aniline moieties often serve as key hydrogen bond donors or acceptors in the hinge-binding region of the kinase active site. The ability to introduce diverse substituents onto the this compound scaffold through cross-coupling reactions allows for the fine-tuning of ligand-receptor interactions and the optimization of inhibitor potency and selectivity.[23][24]

The general synthetic strategy involves the elaboration of the this compound core, followed by deprotection of the Cbz group to reveal the aniline, which can then be further functionalized or is a key part of the final pharmacophore.

cluster_kinase Role in Kinase Inhibitor Synthesis start This compound coupling Palladium-Catalyzed Cross-Coupling start->coupling intermediate Elaborated Intermediate coupling->intermediate deprotection Cbz Deprotection intermediate->deprotection final_intermediate Functionalized 3-Bromo-4-fluoroaniline Derivative deprotection->final_intermediate final_coupling Further Functionalization final_intermediate->final_coupling kinase_inhibitor Kinase Inhibitor final_coupling->kinase_inhibitor

Synthetic pathway to kinase inhibitors.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its trifunctional nature allows for a range of synthetic manipulations, most notably palladium-catalyzed cross-coupling reactions, to generate diverse libraries of compounds. The protocols and workflows presented in this guide provide a solid foundation for researchers to effectively utilize this important intermediate in the development of novel therapeutics, especially kinase inhibitors. The strategic use of this compound can significantly contribute to the advancement of medicinal chemistry and the discovery of new life-saving drugs.

References

The Strategic Role of N-Cbz-3-bromo-4-fluoroaniline in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic use of highly functionalized building blocks is paramount to the efficient synthesis of complex molecular architectures with tailored biological activities. N-Cbz-3-bromo-4-fluoroaniline, a halogenated and protected aniline derivative, represents a versatile yet underexplored intermediate in medicinal chemistry. While direct citations in the synthesis of marketed drugs are scarce, its structural motifs are present in numerous potent kinase inhibitors. This technical guide elucidates the potential role of this compound as a key starting material, drawing parallels from the synthesis of established pharmacologically active agents. We will explore its hypothetical application in the synthesis of kinase inhibitors, providing detailed experimental protocols for its deprotection and subsequent elaboration, a comprehensive table of representative biological data for structurally related compounds, and visual diagrams of pertinent signaling pathways and experimental workflows.

Introduction: The Value of Halogenated Anilines in Drug Discovery

Halogenated anilines are a cornerstone of medicinal chemistry, offering a unique combination of physicochemical properties that can enhance the pharmacological profile of a drug candidate. The introduction of fluorine, in particular, can modulate pKa, improve metabolic stability, and enhance binding affinity to target proteins. Bromine, on the other hand, serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to build molecular complexity.

This compound incorporates these desirable features with the added advantage of a carbobenzyloxy (Cbz) protecting group on the aniline nitrogen. This protection strategy allows for selective reactions at other positions of the molecule before revealing the nucleophilic aniline for subsequent transformations. This guide will focus on the prospective application of this intermediate in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

Hypothetical Synthetic Application: A Building Block for Kinase Inhibitors

While no commercial drug is explicitly synthesized from this compound, its deprotected counterpart, 3-bromo-4-fluoroaniline, is a valuable precursor for compounds targeting key signaling pathways in oncology. For instance, the MEK inhibitor Trametinib utilizes a 2-fluoro-4-iodoaniline core, highlighting the relevance of halogenated anilines in this therapeutic area.

We propose a hypothetical synthetic route where this compound serves as a key starting material for a novel kinase inhibitor. The Cbz group ensures that the aniline nitrogen does not interfere with initial cross-coupling reactions aimed at elaborating the aromatic ring.

Quantitative Data of Structurally Related Kinase Inhibitors

To illustrate the potential of the 3-bromo-4-fluoroaniline scaffold, the following table summarizes the biological activity of representative kinase inhibitors bearing similar structural motifs.

Compound ClassTarget Kinase(s)IC50 (nM)Cell-based Potency (nM)Reference Compound
PyridopyrimidinonesMEK1/210 - 5050 - 200Trametinib
Thiazolyl-benzamidesBRAFV600E5 - 2020 - 100Dabrafenib
QuinazolinesEGFR1 - 1010 - 50Gefitinib
Pyrrolo[2,3-d]pyrimidinesJAK22 - 1530 - 150Ruxolitinib

Note: The data presented are representative values for the respective classes of compounds and are intended for comparative purposes.

Experimental Protocols

The following section provides detailed methodologies for the key transformations involving this compound in our hypothetical synthetic pathway.

Protocol 1: Deprotection of this compound via Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz protecting group to yield 3-bromo-4-fluoroaniline, a crucial step for subsequent coupling reactions.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (0.1 eq)

  • Methanol (or Ethanol/Ethyl Acetate)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • In a round-bottom flask, dissolve this compound in methanol.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is then evacuated and backfilled with hydrogen gas (this process is repeated three times).

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (e.g., using a balloon) at room temperature.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.

  • The filtrate is concentrated under reduced pressure to afford the crude 3-bromo-4-fluoroaniline.

  • The product can be purified further by column chromatography on silica gel if necessary.

Expected Yield: >95%

Protocol 2: Suzuki Cross-Coupling of 3-bromo-4-fluoroaniline

This protocol outlines a general procedure for the palladium-catalyzed Suzuki cross-coupling of the deprotected 3-bromo-4-fluoroaniline with a boronic acid derivative.

Materials:

  • 3-bromo-4-fluoroaniline (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • 2M Sodium carbonate solution (2.0 eq)

  • Toluene and Ethanol (3:1 mixture)

Procedure:

  • To a degassed mixture of toluene and ethanol, add 3-bromo-4-fluoroaniline, the boronic acid derivative, and Pd(PPh₃)₄.

  • Add the 2M sodium carbonate solution to the mixture.

  • The reaction mixture is heated to reflux (typically 80-100 °C) under an inert atmosphere and stirred for 4-12 hours.

  • Reaction progress is monitored by TLC or LC-MS.

  • After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired coupled product.

Visualization of Pathways and Workflows

Signaling Pathway: The MAPK/ERK Cascade

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Hypothetical Inhibitor (from N-Cbz-3-bromo- 4-fluoroaniline) Inhibitor->MEK Synthetic_Workflow Start This compound Deprotection Cbz Deprotection (Catalytic Hydrogenolysis) Start->Deprotection Intermediate 3-bromo-4-fluoroaniline Deprotection->Intermediate Coupling Suzuki Cross-Coupling (with R-B(OH)₂) Intermediate->Coupling CoupledProduct 4-fluoro-3-(R)-aniline Coupling->CoupledProduct FinalSteps Further Functionalization (e.g., Amide Coupling) CoupledProduct->FinalSteps FinalProduct Hypothetical Kinase Inhibitor FinalSteps->FinalProduct

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of N-Cbz-3-bromo-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction of N-Cbz-3-bromo-4-fluoroaniline. This substrate is a valuable building block in medicinal chemistry and materials science, and its successful coupling with various boronic acids is crucial for the synthesis of complex molecular architectures. These notes outline a robust and adaptable protocol, supported by representative data from analogous reactions, to facilitate the efficient synthesis of novel biaryl compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1] The reaction's broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids make it an indispensable tool in modern organic synthesis.[2] this compound is a key intermediate in the development of various pharmaceuticals and functional materials. The presence of the electron-withdrawing fluorine atom and the bulky N-carboxybenzyl (Cbz) protecting group can influence the reactivity of the C-Br bond, necessitating carefully optimized reaction conditions for successful coupling. This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this substrate with a variety of arylboronic acids.

Reaction Principle and Pathway

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.[3] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the boronic acid forms a boronate complex, which then transfers the organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocols

This section details a generalized protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (0.02 mmol, 2 mol%) to the flask.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura coupling reactions of structurally similar aryl bromides, which can be used as a reference for optimizing the reaction of this compound.

Table 1: Screening of Reaction Conditions for a Model Suzuki Coupling Reaction

EntryCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)901275
2PdCl₂(dppf) (2)K₃PO₄ (3)Toluene/H₂O (5:1)100888
3Pd(OAc)₂ (2) + SPhos (4)Cs₂CO₃ (2.5)2-MeTHF801692
4CataXCium A Pd G3 (1)K₂CO₃ (2)Dioxane/H₂O (10:1)901095[4]

Table 2: Substrate Scope with Various Arylboronic Acids (Representative Examples)

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidN-Cbz-3-phenyl-4-fluoroaniline85
24-Methoxyphenylboronic acidN-Cbz-3-(4-methoxyphenyl)-4-fluoroaniline91
34-Fluorophenylboronic acidN-Cbz-3-(4-fluorophenyl)-4-fluoroaniline82
43-Thienylboronic acidN-Cbz-3-(3-thienyl)-4-fluoroaniline78
54-Acetylphenylboronic acidN-Cbz-3-(4-acetylphenyl)-4-fluoroaniline80[4]

Mandatory Visualization

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: This compound, Arylboronic acid, Base B Add Palladium Catalyst A->B C Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) B->C D Add Degassed Solvent C->D E Heat and Stir (80-100 °C, 4-24 h) D->E F Monitor Progress (TLC or LC-MS) E->F G Cool to Room Temperature F->G Reaction Complete H Aqueous Work-up (EtOAc/Water Extraction) G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product J->K Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation ar_prime_pd_complex Ar-Pd(II)(Ar')L₂ transmetalation->ar_prime_pd_complex ar_prime_boronic Ar'-B(OH)₂ + Base ar_prime_boronic->transmetalation reductive_elimination Reductive Elimination ar_prime_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product aryl_halide Ar-Br (this compound)

References

Application Notes and Protocols for Buchwald-Hartwig Amination of N-Cbz-3-bromo-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation is of paramount importance in medicinal chemistry and drug development, where the arylamine moiety is a common structural motif in a vast array of bioactive molecules. This document provides detailed application notes and generalized protocols for the Buchwald-Hartwig amination of N-Cbz-3-bromo-4-fluoroaniline, an electron-deficient substrate of interest in the synthesis of complex pharmaceutical intermediates. The presence of the electron-withdrawing fluorine atom and the carbamate protecting group can influence the reactivity of the aryl bromide, necessitating careful optimization of the reaction conditions.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) catalyst, a phosphine ligand, and a base. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine to the palladium center. Subsequent deprotonation by the base generates a palladium-amido complex, which then undergoes reductive elimination to furnish the desired N-aryl amine and regenerate the active Pd(0) catalyst, thus completing the cycle.[1][2] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to promote the key steps of the catalytic cycle and stabilize the palladium intermediates.

Key Reaction Components

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the following components:

  • Palladium Precatalyst: A source of palladium is essential for the reaction. Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed Pd-ligand complexes which can offer enhanced stability and activity.

  • Ligand: The choice of phosphine ligand is crucial and often substrate-dependent. Bulky, electron-rich ligands such as those from the Buchwald (e.g., XPhos, SPhos, RuPhos) and Hartwig research groups are known to be effective.[3] For electron-deficient substrates, ligands like Xantphos have also shown considerable success.[4]

  • Base: A suitable base is required to deprotonate the amine nucleophile. Common bases include strong, non-nucleophilic alkoxides like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS), as well as weaker inorganic bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) for base-sensitive substrates.[5]

  • Solvent: Anhydrous, deoxygenated solvents are necessary as the reaction is sensitive to air and moisture. Toluene, dioxane, and THF are commonly used solvents.[6]

Data Presentation: Representative Reaction Conditions

The following table summarizes representative conditions for the Buchwald-Hartwig amination of aryl bromides, including those with electron-withdrawing groups and N-containing functionalities, which can serve as a starting point for the optimization of the reaction with this compound.

EntryAryl BromideAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromobenzonitrileAnilinePd₂(dba)₃ (2)Xantphos (4)DBU (2)Toluene10018High
22-BromopyridineBenzamidePd₂(dba)₃ (2)Xantphos (4)DBU (2)Toluene10018Good
32-Bromo-1,3,5-tri-methylbenzeneMorpholinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene1002498
44-Bromo-indazolePiperidineP1 (1)L1 (1)LiHMDS (2.4)THFRT1295
5BromobenzeneCarbazole[Pd(allyl)Cl]₂ (1)TrixiePhos (4)t-BuOLi (1.5)Toluene1102497

This table is a compilation of representative data from various sources and should be used as a guideline for reaction optimization.

Experimental Protocols

General Considerations: The Buchwald-Hartwig amination is an air- and moisture-sensitive reaction. Therefore, it is crucial to perform all manipulations under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere prior to use. Solvents must be anhydrous and deoxygenated.

Representative Protocol:

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos or XPhos, 2-4 mol%).

  • Addition of Reagents: To the same Schlenk tube, add the base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).

  • Addition of Solvent: Add the anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.

  • Reaction: The Schlenk tube is sealed and the reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-N-Cbz-4-fluoro-3-aminoaniline derivative.

This protocol provides a general method and will likely require optimization for specific amine coupling partners and to maximize yield.

Mandatory Visualization

Buchwald_Hartwig_Workflow prep Inert Atmosphere Preparation (Glovebox/Schlenk Line) reactants Charge Reactor: - this compound - Amine - Pd Precatalyst - Ligand - Base prep->reactants 1. solvent Add Anhydrous, Deoxygenated Solvent reactants->solvent 2. reaction Heat and Stir (Reaction Monitoring by TLC/LC-MS) solvent->reaction 3. workup Reaction Workup: - Cool to RT - Dilute - Filter reaction->workup 4. purification Purification: - Concentrate - Column Chromatography workup->purification 5. product Isolated Product purification->product 6.

Caption: General experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Sonogashira Coupling of N-Cbz-3-bromo-4-fluoroaniline with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Sonogashira coupling reaction of N-Cbz-3-bromo-4-fluoroaniline with various terminal alkynes. This reaction is a key transformation for the synthesis of novel substituted aniline derivatives, which are important precursors in medicinal chemistry and materials science.

Introduction

The Sonogashira coupling is a highly efficient palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[1] This reaction is widely used in organic synthesis due to its mild reaction conditions and tolerance of a broad range of functional groups. This compound is a valuable synthetic intermediate, and its Sonogashira coupling provides access to a diverse array of N-protected 3-alkynyl-4-fluoroanilines. These products can be further elaborated into more complex molecules, including potential pharmaceutical candidates and functional materials.

Data Presentation: Reaction Parameters and Yields

The following table summarizes representative quantitative data for the Sonogashira coupling of this compound with different terminal alkynes. The data showcases typical reaction conditions and achievable yields.

EntryTerminal AlkyneCatalyst System (mol%)BaseSolventTime (h)Temp. (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (5) / CuI (2)TriethylamineAcetonitrile48092
2TrimethylsilylacetylenePd(PPh₃)₄ (5) / CuI (2)DiisopropylethylamineTHF66588
31-HexynePdCl₂(PPh₃)₂ (5) / CuI (2)TriethylamineDMF57085
4Propargyl alcoholPd(PPh₃)₄ (5) / CuI (2)TriethylamineAcetonitrile48078
53-Butyn-1-olPdCl₂(PPh₃)₂ (5) / CuI (2)DiisopropylethylamineTHF66581

Experimental Protocols

General Protocol for the Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol provides a general procedure that can be adapted for various terminal alkynes. Optimization of reaction parameters may be required for specific substrates.

Materials:

  • This compound (1.0 equiv.)

  • Terminal alkyne (1.2 equiv.)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂ or Pd(PPh₃)₄) (5 mol%)

  • Copper(I) iodide (CuI) (2 mol%)

  • Amine base (e.g., Triethylamine or Diisopropylethylamine) (3.0 equiv.)

  • Anhydrous solvent (e.g., Acetonitrile, THF, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide under an inert atmosphere.

  • Solvent and Reagent Addition: Add the anhydrous solvent and the amine base to the flask. Degas the mixture by bubbling with the inert gas for 15-20 minutes.

  • Alkyne Addition: Add the terminal alkyne to the reaction mixture via syringe.

  • Reaction Conditions: Stir the reaction mixture at the specified temperature (see Data Presentation table) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired N-Cbz-4-fluoro-3-(alkynyl)aniline.

Mandatory Visualization

Sonogashira_Experimental_Workflow A 1. Reagent Preparation - this compound - Terminal Alkyne - Catalysts and Base B 2. Reaction Setup - Inert Atmosphere - Solvent Addition A->B C 3. Sonogashira Coupling - Heating and Stirring - Reaction Monitoring B->C D 4. Work-up - Quenching - Extraction C->D E 5. Purification - Column Chromatography D->E F 6. Product Analysis - NMR, MS E->F

Caption: Experimental workflow for the Sonogashira coupling.

Sonogashira_Signaling_Pathway cluster_Pd_cycle Palladium Catalytic Cycle cluster_Cu_cycle Copper Co-catalytic Cycle Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)-X(Ln) Pd0->PdII_Aryl PdII_Alkynyl Ar-Pd(II)-C≡CR(Ln) PdII_Aryl->PdII_Alkynyl PdII_Alkynyl->Pd0 Product Coupled Product PdII_Alkynyl->Product Reductive Elimination CuX CuX Cu_Acetylide Cu-C≡CR CuX->Cu_Acetylide Cu_Acetylide->PdII_Alkynyl Transmetalation ArX This compound ArX->PdII_Aryl Oxidative Addition TerminalAlkyne Terminal Alkyne (R-C≡C-H) TerminalAlkyne->Cu_Acetylide Base Base Base->TerminalAlkyne

Caption: Signaling pathway of the Sonogashira coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of N-Cbz-3-bromo-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cbz-3-bromo-4-fluoroaniline is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. The presence of a bromine atom, a fluorine atom, and a carbamate-protected aniline moiety provides multiple reaction sites for molecular elaboration. Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this scaffold, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity. These transformations are pivotal in the synthesis of complex molecules, including kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and other biologically active compounds. The strategic incorporation of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final products.

This document provides detailed application notes and representative protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira cross-coupling reactions of this compound. The protocols are based on established methodologies for structurally similar substrates and are intended to serve as a starting point for reaction optimization.

Key Applications in Drug Discovery

Derivatives of this compound are valuable precursors in various areas of drug development:

  • Kinase Inhibitors: The aniline nitrogen, once deprotected, can act as a crucial hydrogen bond donor in the hinge-binding region of many protein kinases.

  • GPCR Ligands: The ability to introduce diverse aryl, alkyl, or amino substituents via cross-coupling allows for the fine-tuning of ligand-receptor interactions.

  • Scaffold Diversification: The bromo and fluoro groups offer orthogonal sites for functionalization, facilitating the creation of diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Palladium-Catalyzed Cross-Coupling Reactions: An Overview

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of C-C and C-N bonds under relatively mild conditions with high functional group tolerance. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[1][2] For this compound, this reaction enables the synthesis of biaryl structures, which are prevalent in many pharmaceutical agents.[3]

Representative Data for Suzuki-Miyaura Coupling

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of aryl bromides with various arylboronic acids, analogous to the expected reactivity of this compound.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane1001692
33-Pyridylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃DMF1101288
42-Thienylboronic acidPdCl₂(dppf) (3)-Na₂CO₃DME/H₂O901890
Experimental Protocol: Synthesis of Benzyl (4-fluoro-3-phenylphenyl)carbamate

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • Toluene and Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[4][5] This reaction is instrumental in synthesizing N-aryl and N-heteroaryl derivatives from this compound.[6]

Representative Data for Buchwald-Hartwig Amination

The following table presents typical conditions and yields for the Buchwald-Hartwig amination of aryl bromides with various amines.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001893
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1102485
3Benzylamine[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)K₃PO₄t-BuOH901690
4IndolePd(OAc)₂ (3)RuPhos (6)K₂CO₃Toluene1102082
Experimental Protocol: Synthesis of Benzyl (3-(morpholin-4-yl)-4-fluorophenyl)carbamate

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with morpholine.

Materials:

  • This compound

  • Morpholine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • BINAP (3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), BINAP (0.03 mmol), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube.

  • Add this compound (1.0 mmol) and anhydrous toluene (5 mL).

  • Add morpholine (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Heck Reaction

The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene.[7] This reaction allows for the introduction of vinyl groups onto the this compound scaffold, which can be further functionalized.[1]

Representative Data for Heck Reaction

The following table shows representative conditions and yields for the Heck reaction of aryl bromides with various alkenes.

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002488
2StyrenePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile801885
3AcrylonitrilePd(OAc)₂ (2)-NaOAcDMA1201680
4Ethyl vinyl etherPd(OAc)₂ (2)PPh₃ (4)K₃PO₄Toluene1102475
Experimental Protocol: Synthesis of Benzyl (3-(2-(butoxycarbonyl)vinyl)-4-fluorophenyl)carbamate

This protocol details a general procedure for the Heck reaction of this compound with n-butyl acrylate.

Materials:

  • This compound

  • n-Butyl acrylate (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)

  • Triethylamine (Et₃N, 2.0 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous DMF (5 mL), triethylamine (2.0 mmol), and n-butyl acrylate (1.5 mmol) via syringe.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, providing access to aryl alkynes which are valuable intermediates in organic synthesis.[8][9]

Representative Data for Sonogashira Coupling

The following table provides representative conditions and yields for the Sonogashira coupling of aryl bromides with terminal alkynes.

EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF65692
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHToluene80890
31-HexynePd(OAc)₂ (2)CuI (4)PiperidineDMF701085
4Propargyl alcoholPdCl₂(dppf) (3)CuI (5)Et₃NAcetonitrile601288
Experimental Protocol: Synthesis of Benzyl (4-fluoro-3-(phenylethynyl)phenyl)carbamate

This protocol describes a general method for the Sonogashira coupling of this compound with phenylacetylene.[10]

Materials:

  • This compound

  • Phenylacetylene (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (Et₃N, 2.0 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous THF (5 mL), triethylamine (2.0 mmol), and phenylacetylene (1.2 mmol) via syringe.

  • Stir the reaction mixture at 65 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, filter through a pad of celite, and wash with THF.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants: - this compound - Arylboronic Acid - Base Catalyst Add Catalyst & Ligand Reactants->Catalyst Inert Establish Inert Atmosphere Catalyst->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to Reaction Temperature Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Dry Dry Organic Layer Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify Product Characterized Final Product Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation / Amine Coordination PdII->Transmetal PdII_R Ar-Pd(II)-R(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArX Ar-X (this compound) ArX->OxAdd Coupling_Partner Coupling Partner (Boronic Acid, Amine, etc.) Coupling_Partner->Transmetal

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols for the Deprotection of N-Cbz-3-bromo-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemoselective deprotection of N-Cbz-3-bromo-4-fluoroaniline to yield 3-bromo-4-fluoroaniline. The primary challenge in this transformation is the removal of the benzyloxycarbonyl (Cbz) protecting group without affecting the aryl bromide and fluoride moieties. This note explores suitable methods, provides comparative data, and offers detailed experimental procedures to achieve this transformation efficiently.

Introduction

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions. Its removal is typically accomplished via catalytic hydrogenation. However, when the substrate contains halogen substituents, standard hydrogenation conditions can lead to undesired dehalogenation. This application note focuses on methods that favor the selective cleavage of the Cbz group while preserving the C-Br and C-F bonds in this compound. Catalytic transfer hydrogenation using ammonium formate as a hydrogen donor is highlighted as a particularly mild and effective method for this purpose.

Data Presentation: Comparison of Deprotection Methods

The selection of an appropriate deprotection method is crucial for maximizing the yield of the desired product while minimizing side reactions. The following table summarizes quantitative data for different Cbz deprotection methods on halogenated anilines.

SubstrateDeprotection MethodCatalyst (Loading)Hydrogen SourceSolventTime (h)Yield (%)Reference
N-Cbz-4-bromoanilineCatalytic Transfer Hydrogenation10% Pd/C (10 wt%)Ammonium FormateMethanol1-2>95General protocol based on known literature
N-Cbz-4-chloroanilineCatalytic Transfer Hydrogenation10% Pd/C (10 wt%)Ammonium FormateMethanol198General protocol based on known literature
N-Cbz-2-chlorobenzylamineCatalytic Transfer Hydrogenation10% Pd/CAmmonium FormateMethanol2~90[1]
N-Cbz-4-fluoroanilineStandard Hydrogenation10% Pd/C (10 wt%)H₂ (1 atm)Ethanol3>95General protocol
N-Cbz-aromatic amineLewis Acid CleavageAlCl₃ (3 equiv)-HFIP2-16High[2][3]

Signaling Pathway Diagram

The deprotection of this compound via catalytic transfer hydrogenation involves a series of steps on the surface of the palladium catalyst. The following diagram illustrates the proposed reaction pathway.

deprotection_pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products N-Cbz-Aniline N-Cbz-3-bromo- 4-fluoroaniline Pd_C Pd/C Catalyst N-Cbz-Aniline->Pd_C Adsorption H_Source Ammonium Formate (HCOONH₄) H_Adsorption H₂ Generation & Adsorption on Pd H_Source->H_Adsorption Ammonia NH₃ H_Source->Ammonia Cbz_Cleavage Hydrogenolysis of C-O bond Pd_C->Cbz_Cleavage H_Adsorption->Cbz_Cleavage Carbamic_Acid Carbamic Acid Intermediate Cbz_Cleavage->Carbamic_Acid Toluene Toluene Cbz_Cleavage->Toluene Decarboxylation Spontaneous Decarboxylation Carbamic_Acid->Decarboxylation Product 3-bromo-4-fluoroaniline Decarboxylation->Product CO2 CO₂ Decarboxylation->CO2

Proposed reaction pathway for Cbz deprotection.

Experimental Protocols

This section provides a detailed protocol for the deprotection of this compound using catalytic transfer hydrogenation.

Protocol 1: Deprotection of this compound via Catalytic Transfer Hydrogenation

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH), ACS grade

  • Ethyl acetate (EtOAc), ACS grade

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv). Dissolve the starting material in methanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Pd/C (10-20 wt% of the starting material) to the solution under a stream of inert gas.

  • Reagent Addition: Add ammonium formate (3-5 equiv) to the stirred suspension in one portion.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution to remove any remaining ammonium formate and other acidic byproducts.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 3-bromo-4-fluoroaniline.

Product Characterization (Expected Data):

Based on data for structurally similar compounds, the following spectral characteristics are expected for 3-bromo-4-fluoroaniline[4][5]:

  • ¹H NMR (CDCl₃): The spectrum is expected to show signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the three aromatic protons, with splitting patterns influenced by the bromine, fluorine, and amino substituents. A broad singlet corresponding to the -NH₂ protons is also expected, the chemical shift of which can vary with concentration.

  • ¹³C NMR (CDCl₃): The spectrum should display six signals in the aromatic region, with the carbon atoms attached to fluorine and bromine showing characteristic chemical shifts and C-F coupling.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of 3-bromo-4-fluoroaniline, along with a characteristic isotopic pattern for a bromine-containing compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the deprotection experiment.

experimental_workflow Start Start Dissolve_SM Dissolve this compound in Methanol Start->Dissolve_SM Add_Catalyst Add 10% Pd/C Dissolve_SM->Add_Catalyst Add_Reagent Add Ammonium Formate Add_Catalyst->Add_Reagent Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) Add_Reagent->Reaction Workup Work-up Reaction->Workup Filter Filter through Celite® Workup->Filter Wash Wash with NaHCO₃ and Brine Filter->Wash Dry Dry over Na₂SO₄ and Concentrate Wash->Dry Purification Column Chromatography Dry->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Experimental workflow for Cbz deprotection.

Conclusion

The deprotection of this compound can be effectively achieved using catalytic transfer hydrogenation with ammonium formate and a palladium on carbon catalyst. This method offers high chemoselectivity, preserving the halogen substituents on the aromatic ring, and proceeds under mild conditions with high yields. The provided protocol and workflow offer a comprehensive guide for researchers performing this transformation.

References

Application Note: Selective Cbz Deprotection of N-Cbz-3-bromo-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions.[1] The selective removal of the Cbz group is a critical step in the synthesis of many pharmaceutical compounds. For substrates containing sensitive functionalities, such as the aryl bromide and fluoride in N-Cbz-3-bromo-4-fluoroaniline, the choice of deprotection method is crucial to avoid undesired side reactions like dehalogenation.[2] This document outlines and compares several common methods for the selective Cbz deprotection of this substrate, providing detailed protocols and performance data.

Data Presentation: Comparison of Selective Cbz Deprotection Methods

The selection of a deprotection strategy depends on balancing reaction efficiency with the preservation of the halogen substituents. The following table summarizes key performance indicators for various methods applicable to halogenated anilines.

MethodReagents and ConditionsReaction TimeTemperatureYield (%)Selectivity & Notes
Transfer Hydrogenation 10% Pd/C, Ammonium Formate, Methanol1–3 hours25–60°C>90Generally offers good selectivity, reducing the risk of dehalogenation compared to direct hydrogenation with H₂ gas.[3][4]
Acidic Cleavage HBr (33% in Acetic Acid)2–4 hoursRoom Temp.~90Effective and avoids catalytic reduction, but the harsh acidic conditions may not be suitable for all complex substrates.[1][5]
Lewis Acid Catalysis AlCl₃, HFIP2–16 hoursRoom Temp.HighA metal-free alternative that is effective for substrates with sensitive functional groups.[6][7]
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄, DMA4-8 hours75°CHighUseful for substrates sensitive to both standard hydrogenolysis and strong acids.[8][9]
Nickel Boride Reduction NiCl₂·6H₂O, NaBH₄, Methanol< 30 minsRoom Temp.HighA chemoselective method reported to leave chloro and bromo groups unaffected.[10]

Experimental Protocols

Protocol 1: Transfer Hydrogenation

This method is often preferred for its mild conditions and reduced risk of dehalogenation.

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in methanol (approx. 0.1 M).

  • Reagent Addition: Add 10% Palladium on Carbon (Pd/C, ~10 mol%). Then, add ammonium formate (3-5 eq.) in portions.

  • Reaction: Stir the mixture at room temperature or warm to 60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Acidic Cleavage with HBr/Acetic Acid

A classic and effective method when reductive conditions must be avoided.

  • Preparation: Dissolve this compound (1.0 eq.) in a minimal amount of glacial acetic acid in a round-bottom flask.

  • Reagent Addition: Add a solution of 33% HBr in acetic acid (5-10 eq.).

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Carefully pour the reaction mixture into ice water and neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the product via column chromatography.

Protocol 3: Nickel Boride Mediated Deprotection

This protocol offers a rapid and chemoselective alternative.[10]

  • Preparation: Dissolve this compound (1.0 eq.) and NiCl₂·6H₂O (5 eq.) in methanol at room temperature.

  • Reagent Addition: Cool the solution in an ice bath and add sodium borohydride (NaBH₄, 15 eq.) portion-wise. A black precipitate of nickel boride will form.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid and should be monitored closely by TLC.

  • Work-up: After completion, quench the reaction by adding water. Filter the mixture through a Celite pad to remove the nickel boride.

  • Isolation: Concentrate the filtrate to remove methanol. Extract the aqueous residue with ethyl acetate. The combined organic layers are then washed, dried, and concentrated.

  • Purification: Purify the crude aniline by column chromatography.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_workup Work-up & Purification cluster_product Final Product start This compound deprotection Selective Cbz Deprotection Method start->deprotection Reagents & Conditions workup Reaction Work-up (e.g., Filtration, Extraction) deprotection->workup Crude Mixture purification Column Chromatography workup->purification Crude Product product 3-bromo-4-fluoroaniline purification->product Purified Product

Caption: General experimental workflow for the selective Cbz deprotection.

logical_relationship cluster_goal Primary Objective cluster_methods Deprotection Strategies cluster_outcomes Potential Outcomes goal Selective Cbz Deprotection of This compound transfer Transfer Hydrogenation goal->transfer acid Acidic Cleavage goal->acid lewis Lewis Acid Catalysis goal->lewis nickel Nickel Boride Reduction goal->nickel success Desired Product: 3-bromo-4-fluoroaniline transfer->success Good Selectivity side_reaction Side Product: Dehalogenation transfer->side_reaction Low Risk acid->success Avoids Reductive Side Reactions lewis->success Metal-Free nickel->success High Chemoselectivity

Caption: Logical relationship of Cbz deprotection strategies and outcomes.

References

Application Notes and Protocols: The Strategic Use of N-Cbz-3-bromo-4-fluoroaniline in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cbz-3-bromo-4-fluoroaniline is a key building block in the synthesis of a variety of kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases. The strategic placement of the bromo, fluoro, and N-benzyloxycarbonyl (Cbz) protecting groups on the aniline scaffold provides a versatile platform for the construction of complex heterocyclic compounds with potent and selective inhibitory activities. The bromine atom serves as a crucial handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of diverse aryl and alkynyl moieties. The fluorine atom can enhance binding affinity and modulate the physicochemical properties of the final inhibitor. The Cbz group provides robust protection of the aniline nitrogen, preventing undesired side reactions during the initial carbon-carbon bond-forming steps, and can be selectively removed under mild conditions to enable subsequent coupling with the core heterocyclic structure of the kinase inhibitor.

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of kinase inhibitors, complete with detailed experimental protocols for key synthetic transformations and visualizations of relevant signaling pathways and experimental workflows.

Key Synthetic Applications

The primary synthetic utility of this compound in kinase inhibitor synthesis lies in a multi-step strategy that leverages the reactivity of the bromine atom while the aniline is protected. This approach is particularly advantageous when the desired substituent at the 3-position is installed via a cross-coupling reaction that might be incompatible with a free aniline.

A general synthetic workflow is as follows:

  • Palladium-Catalyzed Cross-Coupling: The bromo substituent is replaced with a desired moiety (e.g., an aryl, heteroaryl, or alkynyl group) via a Suzuki-Miyaura or Sonogashira reaction.

  • N-Cbz Deprotection: The benzyloxycarbonyl protecting group is removed to liberate the free aniline.

  • Coupling with the Kinase Inhibitor Core: The resulting aniline is then coupled with the core heterocyclic structure of the target kinase inhibitor, often a substituted quinazoline, pyrimidine, or pyrrolopyrimidine, typically through a nucleophilic aromatic substitution reaction.

G cluster_0 Synthetic Workflow Start This compound Step1 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Intermediate N-Cbz-3-(substituted)-4-fluoroaniline Step2 N-Cbz Deprotection Aniline_Intermediate 3-(substituted)-4-fluoroaniline Step3 Coupling with Kinase Inhibitor Core (e.g., Quinazoline) Final_Product Kinase Inhibitor

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

  • In a separate vial, pre-mix the palladium(II) acetate and SPhos ligand and add this to the reaction flask.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Cbz-3-aryl-4-fluoroaniline.

Quantitative Data (Representative):

Starting MaterialCoupling PartnerProductYield (%)
This compoundPhenylboronic acidN-Cbz-3-phenyl-4-fluoroaniline85-95
This compound4-Methoxyphenylboronic acidN-Cbz-3-(4-methoxyphenyl)-4-fluoroaniline80-90
Protocol 2: N-Cbz Deprotection

This protocol outlines a standard procedure for the deprotection of the N-Cbz group via hydrogenolysis.

Materials:

  • N-Cbz-3-aryl-4-fluoroaniline (1.0 equiv)

  • Palladium on carbon (10% Pd/C, 10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the N-Cbz-3-aryl-4-fluoroaniline in methanol or ethanol in a round-bottom flask.

  • Carefully add the 10% Pd/C catalyst.

  • Evacuate and backfill the flask with hydrogen gas (repeat three times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 2-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-aryl-4-fluoroaniline. The product is often pure enough for the next step without further purification.

Quantitative Data (Representative):

Starting MaterialProductYield (%)
N-Cbz-3-phenyl-4-fluoroaniline3-Phenyl-4-fluoroaniline>95
N-Cbz-3-(4-methoxyphenyl)-4-fluoroaniline3-(4-Methoxyphenyl)-4-fluoroaniline>95
Protocol 3: Synthesis of a Quinazoline-Based Kinase Inhibitor

This protocol describes the final coupling step to form a representative 4-anilinoquinazoline kinase inhibitor.

Materials:

  • 3-Aryl-4-fluoroaniline (1.0 equiv)

  • 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv)

  • Isopropanol or n-Butanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • To a round-bottom flask, add the 3-aryl-4-fluoroaniline and 4-chloro-6,7-dimethoxyquinazoline in isopropanol or n-butanol.

  • Add a catalytic amount of hydrochloric acid.

  • Heat the reaction mixture to reflux (80-120 °C) for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with the reaction solvent and then with diethyl ether, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography or recrystallization to obtain the final kinase inhibitor.

Quantitative Data (Representative):

Aniline IntermediateQuinazoline CoreProductYield (%)
3-Phenyl-4-fluoroaniline4-Chloro-6,7-dimethoxyquinazolineN-(3-phenyl-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine70-85
3-(4-Methoxyphenyl)-4-fluoroaniline4-Chloro-6,7-dimethoxyquinazolineN-(3-(4-methoxyphenyl)-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine70-85

Kinase Inhibition Data

The following table presents representative IC₅₀ values for kinase inhibitors synthesized using a 3-substituted-4-fluoroaniline moiety, demonstrating the potency that can be achieved with this scaffold.

CompoundTarget KinaseIC₅₀ (nM)
N-(3-phenyl-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amineEGFR10-50
N-(3-(4-methoxyphenyl)-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amineEGFR5-25

Signaling Pathway Inhibition

Many of the kinase inhibitors synthesized from this compound derivatives target the EGFR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers.

G cluster_1 EGFR Signaling Pathway EGF EGF EGFR EGFR PI3K PI3K AKT AKT RAS RAS RAF RAF MEK MEK ERK ERK Proliferation Cell Proliferation, Survival, Angiogenesis Inhibitor Kinase Inhibitor (e.g., from this compound)

Conclusion

This compound is a valuable and versatile building block for the synthesis of potent kinase inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers in the field of drug discovery to design and synthesize novel kinase inhibitors. The ability to perform palladium-catalyzed cross-coupling reactions on the protected aniline allows for the systematic exploration of structure-activity relationships, ultimately leading to the development of optimized therapeutic agents targeting a range of kinases involved in disease.

Use of "N-Cbz-3-bromo-4-fluoroaniline" in active pharmaceutical ingredient (API) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for N-Cbz-3-bromo-4-fluoroaniline in API Synthesis

Disclaimer: A comprehensive review of current scientific literature and patent databases did not yield specific examples of the use of this compound in the synthesis of a commercially available Active Pharmaceutical Ingredient (API). The following application notes and protocols are therefore presented as a hypothetical but chemically sound illustration of its potential use in drug discovery and development, based on the known reactivity of its constituent functional groups.

Introduction

This compound is a halogenated and protected aromatic amine that serves as a versatile intermediate for organic synthesis. Its structure incorporates several key features valuable for medicinal chemistry:

  • A Cbz-protected aniline: The carboxybenzyl (Cbz) group is a common protecting group for amines, stable to a wide range of reaction conditions but readily removable, often by hydrogenolysis.[1]

  • A brominated aromatic ring: The bromine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[2][3]

  • A fluorine substituent: The presence of a fluorine atom can significantly influence the physicochemical properties of a drug molecule, including its metabolic stability, binding affinity, and lipophilicity.[4]

These features make this compound an attractive starting material for the synthesis of complex molecules, particularly in the realm of kinase inhibitors, where substituted anilines are common structural motifs.[5][6]

Hypothetical Application: Synthesis of a Quinazoline-Based Kinase Inhibitor

This document outlines a hypothetical three-step synthesis of a potential kinase inhibitor (Hypothetical API-1) starting from this compound. The synthetic strategy involves an initial Suzuki-Miyaura coupling, followed by deprotection of the aniline, and concluding with the formation of a quinazoline ring system, a common core structure in many kinase inhibitors.[7]

Data Presentation: Hypothetical Synthesis of API-1

The following table summarizes the key parameters for the hypothetical three-step synthesis of API-1.

Step Reaction Type Key Reagents & Catalysts Solvent Temperature Time (h) Yield (%)
1 Suzuki-Miyaura Coupling4-pyridylboronic acid, Pd(dppf)Cl₂, K₂CO₃1,4-Dioxane/H₂O90°C1285
2 Cbz DeprotectionH₂ (1 atm), 10% Pd/CMethanolRoom Temp.495
3 Quinazoline Formation6,7-dimethoxy-4-chloroquinazoline, DIPEA2-Propanol80°C690

Experimental Protocols

Step 1: Suzuki-Miyaura Coupling to Synthesize Benzyl (4-fluoro-3-(pyridin-4-yl)phenyl)carbamate

Reaction Principle: This step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C-C bond between the brominated aniline derivative and a pyridine moiety. This is a common strategy for constructing biaryl systems prevalent in many APIs.[8]

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), 4-pyridylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90°C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl intermediate.

Step 2: Cbz Deprotection to Yield 4-Fluoro-3-(pyridin-4-yl)aniline

Reaction Principle: This step involves the removal of the Cbz protecting group via catalytic hydrogenolysis to furnish the free amine. This is a clean and efficient deprotection method that is compatible with many functional groups.[1]

Procedure:

  • Dissolve the product from Step 1 (1.0 eq.) in methanol in a round-bottom flask.

  • Carefully add 10% palladium on carbon (10% w/w).

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus) to 1 atm.

  • Stir the suspension vigorously at room temperature for 4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Rinse the Celite pad with additional methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected aniline, which can often be used in the next step without further purification.

Step 3: Quinazoline Formation to Yield Hypothetical API-1

Reaction Principle: The final step is a nucleophilic aromatic substitution reaction where the synthesized aniline displaces a chlorine atom on the quinazoline core. This is a key step in the synthesis of many FDA-approved kinase inhibitors.

Procedure:

  • To a round-bottom flask, add the aniline from Step 2 (1.0 eq.), 6,7-dimethoxy-4-chloroquinazoline (1.05 eq.), and 2-propanol.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to the mixture.

  • Heat the reaction mixture to 80°C and stir for 6 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, which may induce precipitation of the product.

  • If a precipitate forms, collect the solid by filtration, wash with cold 2-propanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography or recrystallization to obtain the final product, Hypothetical API-1.

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Cbz Deprotection cluster_2 Step 3: Quinazoline Formation A This compound C Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C A->C B 4-Pyridylboronic Acid B->C D Benzyl (4-fluoro-3-(pyridin-4-yl)phenyl)carbamate C->D E H2 (1 atm), 10% Pd/C Methanol, RT D->E F 4-Fluoro-3-(pyridin-4-yl)aniline E->F H DIPEA, 2-Propanol, 80°C F->H G 6,7-Dimethoxy-4-chloroquinazoline G->H I Hypothetical API-1 H->I

Caption: Synthetic workflow for the hypothetical synthesis of API-1.

Hypothetical Signaling Pathway Inhibition

G cluster_pathway Generic Receptor Tyrosine Kinase (RTK) Pathway Ligand Growth Factor RTK RTK Receptor Ligand->RTK Binds P_RTK Phosphorylated RTK (Active) RTK->P_RTK ATP -> ADP Downstream Downstream Signaling (e.g., RAS-MAPK) P_RTK->Downstream Activates Proliferation Cell Proliferation, Survival Downstream->Proliferation API Hypothetical API-1 API->RTK Inhibits Phosphorylation

Caption: Inhibition of a generic RTK signaling pathway by the hypothetical API.

References

Application Notes and Protocols for the Heck Reaction of N-Cbz-3-bromo-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the palladium-catalyzed Heck reaction of N-Cbz-3-bromo-4-fluoroaniline. The Heck reaction is a powerful tool for carbon-carbon bond formation, allowing the coupling of an unsaturated halide with an alkene.[1][2][3] This specific protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development who are working with halogenated anilines as synthetic intermediates. The N-Cbz protecting group on the aniline provides stability and modulates the electronic properties of the substrate. The presence of both bromo and fluoro substituents offers opportunities for selective cross-coupling reactions.

The Mizoroki-Heck reaction, as it is also known, typically involves a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor.[1][4] The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, migratory insertion of the alkene, and subsequent β-hydride elimination to yield the substituted alkene product.[2][5] A base is required to regenerate the active Pd(0) catalyst.[2][5]

Experimental Protocol

This protocol outlines a general procedure for the Heck reaction of this compound with a generic alkene. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific alkene coupling partners.

Materials:

  • This compound (Substrate)

  • Alkene (e.g., n-butyl acrylate, styrene)

  • Palladium(II) acetate (Pd(OAc)₂) (Catalyst)[1][2]

  • Triphenylphosphine (PPh₃) (Ligand)[1][2]

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (Base)[1][2]

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (Solvent)[6]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv).

    • Add the palladium(II) acetate catalyst (0.01-0.05 equiv) and the triphenylphosphine ligand (0.02-0.10 equiv).

    • Add the base (e.g., triethylamine, 1.5-2.0 equiv, or potassium carbonate, 2.0 equiv).[1][2][5]

    • Add the desired solvent (e.g., DMF or acetonitrile).

  • Addition of Alkene:

    • Add the alkene (1.1-1.5 equiv) to the reaction mixture via syringe.

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously.[1]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired coupled product.

  • Characterization:

    • Characterize the purified product by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Data Presentation: General Reaction Parameters

The following table summarizes typical quantitative data and ranges for the Heck reaction of this compound. These parameters should be optimized for each specific alkene substrate.

ParameterTypical Range/ValueNotes
Reactants
This compound1.0 equivStarting aryl halide.
Alkene1.1 - 1.5 equivCoupling partner. Electron-withdrawing groups on the alkene can enhance the reaction.[1]
Catalyst & Ligand
Palladium(II) acetate (Pd(OAc)₂)1 - 5 mol%Precatalyst that is reduced in situ to Pd(0).[5]
Triphenylphosphine (PPh₃)2 - 10 mol%Common phosphine ligand.
Base
Triethylamine (Et₃N)1.5 - 2.0 equivOrganic base.
Potassium Carbonate (K₂CO₃)2.0 equivInorganic base.[2]
Solvent & Temperature
N,N-Dimethylformamide (DMF)3 - 5 mL per mmol of substrateA common polar aprotic solvent for Heck reactions.[6]
Acetonitrile (MeCN)3 - 5 mL per mmol of substrateAnother suitable polar aprotic solvent.[6]
Reaction Temperature80 - 120 °CTemperature may need to be adjusted based on the reactivity of the substrates.[1]
Reaction Time4 - 24 hoursMonitored by TLC until completion.

Visualizations

Heck Reaction Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction.

Heck_Cycle cluster_input cluster_output Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L2X OxAdd->ArPdX Coord Alkene Coordination ArPdX->Coord PiComplex Ar-Pd(II)L(alkene)X Coord->PiComplex MigIns Migratory Insertion PiComplex->MigIns SigmaComplex R-CH2-CH(Ar)-Pd(II)LX MigIns->SigmaComplex BetaElim β-Hydride Elimination SigmaComplex->BetaElim ProdComplex Product-Pd(II) Complex BetaElim->ProdComplex RedElim Reductive Elimination (Base) ProdComplex->RedElim Product Substituted Alkene ProdComplex->Product RedElim->Pd0 HX H-X RedElim->HX invis1 invis2 invis3 invis4 ArX Ar-X ArX->OxAdd Alkene Alkene Alkene->Coord

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow

The following diagram outlines the logical steps of the experimental procedure.

Workflow arrow arrow A Reaction Setup (Substrate, Catalyst, Ligand, Base, Solvent) B Alkene Addition A->B C Heating and Stirring (Reaction Monitoring by TLC) B->C D Workup (Quenching, Extraction, Drying) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: Experimental workflow for the Heck reaction.

References

Application Notes and Protocols for the Reaction of N-Cbz-3-bromo-4-fluoroaniline with Organoboron Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of N-Cbz-3-bromo-4-fluoroaniline with a variety of organoboron reagents. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, particularly in the synthesis of biaryl and heteroaryl compounds of interest in pharmaceutical and materials science.

Introduction

This compound is a valuable synthetic intermediate, featuring a bromine atom that serves as a versatile handle for palladium-catalyzed cross-coupling reactions. The carbamate (Cbz) protecting group on the aniline nitrogen is generally stable under the conditions of the Suzuki-Miyaura reaction. The fluorine substituent provides unique electronic properties to the aromatic ring. The Suzuki-Miyaura coupling allows for the strategic introduction of a wide range of organic moieties at the 3-position of the aniline ring, making it a key transformation in the synthesis of complex drug candidates and functional materials.[1][2]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester.[3] The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent forms a boronate species, which then transfers its organic group to the Pd(II) complex. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-R'-Pd(II)(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R'-B(OR)₂ + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical conditions and yields for the Suzuki-Miyaura coupling of bromoanilines and related aryl bromides with various organoboron reagents. While specific data for this compound is not extensively published, these examples with similar substrates provide a strong starting point for reaction optimization.

EntryOrganoboron ReagentCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001270-95[4]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O (2:1:1)901685-95[5]
34-Trifluoromethylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)2-MeTHF1001870-90[5]
4Pyridin-3-ylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2)1,4-Dioxane/EtOH/H₂O (3:1:1)140 (MW)166-82[4]
5(E)-Styrylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2)DMF802460-80[4]
6Methylboronic acidCataCXium A Pd G3 (10)-Cs₂CO₃ (2)2-MeTHF802450-70[5]
72-Thiopheneboronic acid pinacol esterPd(dppf)Cl₂ (10)-Na₃PO₄ (3)1,4-Dioxane801875-85[6]

Note: Yields are representative and can vary based on the specific substrate, purity of reagents, and reaction scale. MW denotes microwave irradiation.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. Reagents are flammable and/or toxic; consult the Safety Data Sheet (SDS) for each reagent before use. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of this compound with an arylboronic acid.

Reagents and Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes. This is typically done by evacuating and backfilling with the inert gas three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides an alternative, often faster, method using microwave irradiation.[4][7]

Reagents and Materials:

  • This compound (1.0 equiv.)

  • Organoboron reagent (1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv.)

  • Degassed solvent (e.g., 1,4-dioxane/EtOH/H₂O, 3:1:1 v/v)

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine this compound, the organoboron reagent, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent mixture.

  • Sealing: Securely cap the vial.

  • Reaction: Place the vial in the microwave reactor and heat to the specified temperature (e.g., 140 °C) for the designated time (e.g., 30-60 minutes).

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Organoboron Reagent - Catalyst & Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (Conventional or Microwave) solvent->react monitor Monitor Progress (TLC, LC-MS) react->monitor workup Cool, Dilute, & Wash (Water, Brine) monitor->workup dry Dry and Concentrate workup->dry purify Purify (Column Chromatography) dry->purify product Characterize Pure Product (NMR, MS) purify->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Troubleshooting & Optimization

"N-Cbz-3-bromo-4-fluoroaniline" reaction byproduct formation and removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the N-Cbz protection of 3-bromo-4-fluoroaniline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of N-Cbz-3-bromo-4-fluoroaniline in a question-and-answer format.

Issue 1: Low Yield of this compound

Question: My reaction is showing a low yield of the desired N-Cbz-protected product. What are the potential causes and how can I improve the yield?

Answer: A low yield in the N-Cbz protection of 3-bromo-4-fluoroaniline can stem from several factors related to the substrate's reactivity and reaction conditions. The electron-withdrawing nature of the bromine and fluorine atoms deactivates the aniline, making it less nucleophilic.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incomplete Reaction The reduced nucleophilicity of 3-bromo-4-fluoroaniline may require extended reaction times or slightly elevated temperatures. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure it has gone to completion.
Suboptimal Base A base that is too weak may not effectively neutralize the HCl generated during the reaction, leading to protonation of the starting aniline and halting the reaction. A base that is too strong can promote side reactions. Sodium bicarbonate or sodium carbonate are commonly used. For less reactive anilines, a stronger base like triethylamine (TEA) or diisopropylethylamine (DIPEA) might be necessary.
Hydrolysis of Benzyl Chloroformate Benzyl chloroformate is sensitive to moisture and can hydrolyze to benzyl alcohol and HCl. Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2]
Poor Solubility of Starting Material Ensure that the 3-bromo-4-fluoroaniline is fully dissolved in the reaction solvent. A mixture of a polar aprotic solvent like tetrahydrofuran (THF) or dioxane with water can be effective.

Issue 2: Formation of a White Precipitate During Reaction

Question: A white precipitate formed in my reaction mixture. What is it and is it a problem?

Answer: The formation of a white precipitate is common in this reaction and is typically the hydrochloride salt of the unreacted aniline or the amine base used.

Potential Cause and Solution:

Potential CauseRecommended Solution
Formation of Amine Hydrochloride Salt The HCl generated during the reaction reacts with the basic amine starting material or any amine base used (e.g., triethylamine) to form the corresponding hydrochloride salt, which is often insoluble in organic solvents. This is a normal observation. The salt will be removed during the aqueous work-up.

Issue 3: Presence of Multiple Spots on TLC After Reaction

Question: My post-reaction TLC plate shows the product spot, the starting material spot, and one or more additional spots. What are these byproducts and how can I remove them?

Answer: The formation of byproducts is a common challenge. The primary byproducts in this reaction are typically the di-Cbz protected aniline and impurities from the starting material.

Potential Byproducts and Removal Strategies:

ByproductIdentification (TLC)Formation MechanismRemoval Method
Di-Cbz-3-bromo-4-fluoroaniline Less polar than the mono-Cbz product (higher Rf value).The initially formed mono-Cbz product can be deprotonated by a strong base and react with another equivalent of benzyl chloroformate.Use a milder base (e.g., NaHCO₃) and add the benzyl chloroformate slowly at a low temperature (0 °C) to control the reaction. Purification can be achieved by flash column chromatography.
Dibromo-4-fluoroaniline Impurities May be present in the starting material. Will also undergo Cbz protection, leading to N-Cbz-dibromo-4-fluoroaniline byproducts.Over-bromination during the synthesis of 3-bromo-4-fluoroaniline.Purify the 3-bromo-4-fluoroaniline starting material by recrystallization or column chromatography before the protection step. If the byproduct is already formed, separation from the desired product can be challenging due to similar polarities and may require careful column chromatography.
Benzyl Alcohol More polar than the product (lower Rf value).Hydrolysis of benzyl chloroformate.[1][2]Can be removed by a standard aqueous work-up, washing the organic layer with water and brine.
Unreacted Benzyl Chloroformate May be visible on TLC depending on the solvent system.Excess reagent used.Can be quenched by adding a small amount of aqueous ammonia or a primary/secondary amine after the reaction is complete, followed by an aqueous work-up. An aqueous wash with sodium bicarbonate will also help to hydrolyze it.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the N-Cbz protection of 3-bromo-4-fluoroaniline?

A common solvent system is a mixture of a water-miscible organic solvent like tetrahydrofuran (THF) or dioxane and water. This allows for the dissolution of both the organic substrate and the inorganic base (e.g., sodium bicarbonate).

Q2: What is the recommended stoichiometry of benzyl chloroformate?

Typically, a slight excess of benzyl chloroformate (1.1 to 1.2 equivalents) is used to ensure complete consumption of the starting aniline. However, for anilines prone to di-protection, it is crucial to use a smaller excess and add it slowly.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most common method. A suitable solvent system might be a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v). The product, this compound, will have a higher Rf value than the more polar starting material, 3-bromo-4-fluoroaniline.

Q4: My purified product is an oil, but I expected a solid. What should I do?

N-Cbz protected anilines can sometimes be oils or low-melting solids. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. If it remains an oil, it can be purified by column chromatography.

Q5: How do I remove the Cbz protecting group?

The most common method for Cbz deprotection is catalytic hydrogenolysis (e.g., using H₂ gas and a palladium on carbon catalyst). This method is generally clean and efficient.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 3-bromo-4-fluoroaniline

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-bromo-4-fluoroaniline (1.0 eq) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq) to the solution and stir vigorously.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Once the reaction is complete, add ethyl acetate to dilute the mixture.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) or by flash column chromatography on silica gel.

Protocol 2: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified this compound.

Visualizations

Reaction_Pathway 3-bromo-4-fluoroaniline 3-bromo-4-fluoroaniline Product This compound 3-bromo-4-fluoroaniline->Product + Benzyl_chloroformate Benzyl chloroformate Benzyl_chloroformate->Product + Base Base (e.g., NaHCO3) Byproduct_Salt Base-HCl Salt Base->Byproduct_Salt Byproduct_HCl HCl Byproduct_HCl->Byproduct_Salt + Base

Caption: Reaction scheme for the N-Cbz protection of 3-bromo-4-fluoroaniline.

Troubleshooting_Workflow start Low Yield or Byproduct Formation check_sm Check Purity of Starting Material start->check_sm purify_sm Purify 3-bromo-4-fluoroaniline (Recrystallization/Column) check_sm->purify_sm Impurities Detected check_conditions Review Reaction Conditions check_sm->check_conditions Pure purify_sm->check_conditions adjust_base Optimize Base (e.g., NaHCO3 vs. TEA) check_conditions->adjust_base Suboptimal Base adjust_temp Adjust Temperature and Reaction Time check_conditions->adjust_temp Incomplete Reaction check_reagents Verify Reagent Quality (esp. Cbz-Cl) check_conditions->check_reagents Conditions OK purify_product Purify Product (Column Chromatography) adjust_base->purify_product adjust_temp->purify_product use_fresh_reagents Use Fresh/Purified Benzyl Chloroformate check_reagents->use_fresh_reagents Degraded check_reagents->purify_product Good Quality use_fresh_reagents->purify_product

Caption: Troubleshooting workflow for low yield or byproduct formation.

Byproduct_Logic cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Solution problem Multiple Spots on TLC High Rf Spot Low Rf Spot Starting Material Spot cause Di-protection Benzyl Alcohol (from Cbz-Cl hydrolysis) Incomplete Reaction problem:f0->cause:f0 problem:f1->cause:f1 problem:f2->cause:f2 solution Use milder base, slow addition of Cbz-Cl Aqueous work-up Increase reaction time/temperature cause:f0->solution:f0 cause:f1->solution:f1 cause:f2->solution:f2

Caption: Logical relationship between TLC observations, causes, and solutions.

References

Technical Support Center: Purification of N-Cbz-3-bromo-4-fluoroaniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of N-Cbz-3-bromo-4-fluoroaniline using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting solvent system for the column chromatography of this compound?

A good starting point for thin-layer chromatography (TLC) analysis and subsequent column chromatography is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate.[1] Based on protocols for similar compounds, a gradient of hexanes:ethyl acetate, starting from a low polarity (e.g., 95:5) and gradually increasing the proportion of ethyl acetate, is recommended.[2] An ideal solvent system for column chromatography should provide an Rf value for the target compound in the range of 0.2-0.3 on a TLC plate.[1]

Q2: My purified this compound appears colored (yellow or brown). What is the cause and how can I decolorize it?

Anilines and their derivatives can be susceptible to air oxidation, which leads to the formation of colored, high-molecular-weight impurities.[1] To decolorize the product, you can try recrystallization or treatment with activated carbon. For the latter, dissolve the colored compound in a suitable hot solvent, add a small amount of activated carbon, stir for a short period, and then perform a hot filtration to remove the carbon.[3]

Q3: Is this compound stable on silica gel?

While the N-Cbz protecting group reduces the basicity of the aniline nitrogen, there is still a possibility of interaction with the acidic silanol groups on the silica gel surface.[4][5] This can lead to peak tailing or, in some cases, degradation. To assess stability, you can spot the compound on a TLC plate, let it sit for several hours, and then elute it to see if any new spots have formed.[1] If instability is observed, consider using a deactivated stationary phase like neutral alumina or adding a small amount of a competing base, such as triethylamine (~0.1-1%), to the mobile phase.[1][5]

Q4: What are the likely impurities I might encounter during the purification of this compound?

The most probable impurities are the unreacted starting material, 3-bromo-4-fluoroaniline, and any byproducts from the Cbz-protection reaction. Depending on the reaction conditions, di-substituted products or other derivatives could also be present.[6] The starting aniline is more polar than the N-Cbz protected product and should elute later or have a lower Rf value.

Q5: What is the expected solubility of this compound in common organic solvents?

This compound is reported to be practically insoluble in water.[7] Like many other halogenated anilines and Cbz-protected compounds, it is expected to be soluble in a range of common organic solvents such as dichloromethane, ethyl acetate, and acetone.[8][9] It will likely have lower solubility in non-polar solvents like hexanes. For column chromatography, the crude product should be dissolved in a minimal amount of the mobile phase or a slightly stronger solvent and then loaded onto the column.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Interaction of the aniline derivative with acidic silanol groups on the silica gel.[4][5]- Inappropriate mobile phase pH.- Add a small amount of triethylamine (0.1-1%) to the mobile phase to mask the active silanol sites.[1]- Use a less acidic stationary phase, such as neutral alumina.[1][5]
Low Recovery / Product Doesn't Elute - The mobile phase is not polar enough to elute the compound.- The compound may have degraded on the column.[1]- Strong, irreversible adsorption to the stationary phase.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). A small amount of a more polar solvent like methanol can be added if necessary.[1]- Test for on-column degradation by spotting the compound on a TLC plate and letting it sit before elution.[1]- Consider using an alternative stationary phase like alumina.
Co-elution of Impurities - The chosen solvent system does not provide adequate separation (selectivity).- The column is overloaded with the crude sample.- Optimize the mobile phase by testing different solvent combinations and ratios using TLC.- Try a different stationary phase. Phenyl or pentafluorophenyl (PFP) columns can offer different selectivity for aromatic compounds through π-π interactions.[4][10]- Reduce the amount of sample loaded onto the column.
Product Elutes Too Quickly (High Rf) - The mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes).
Cracked or Channeled Column Bed - The column was not packed properly.- The column ran dry at some point during the purification.- Ensure the silica gel is packed as a uniform slurry without any air bubbles.- Always keep the solvent level above the top of the silica bed to prevent it from drying out.[1]

Experimental Protocol: Flash Column Chromatography

This protocol is a recommended starting point and should be optimized based on preliminary TLC analysis.

1. Stationary and Mobile Phase Selection:

  • Stationary Phase: Standard silica gel (230-400 mesh) is a suitable starting point.[1]

  • Mobile Phase Optimization:

    • Prepare several TLC chambers with different ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • Spot the crude this compound solution on the TLC plates and elute.

    • The optimal mobile phase for starting the column should give the product an Rf value of approximately 0.2-0.3.[1]

2. Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexanes:ethyl acetate).

  • Pour the slurry into the chromatography column and use gentle pressure to pack a uniform bed, ensuring no air is trapped.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance.[1]

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. Carefully apply the solution to the top of the silica bed.

  • Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[1][2]

4. Elution:

  • Begin eluting with the initial low-polarity mobile phase.

  • Apply positive pressure to maintain a steady flow rate.

  • If the product does not elute, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate, as determined by the initial TLC analysis. A typical gradient might be from 9:1 to 3:2 hexanes:ethyl acetate.[2]

5. Fraction Collection and Analysis:

  • Collect fractions in an orderly manner (e.g., in test tubes).

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Physicochemical Properties

PropertyValueReference
Compound Name This compound[7]
CAS Number 1256633-39-2[7]
Molecular Formula C₁₄H₁₁BrFNO₂Inferred
Molecular Weight 324.15 g/mol Inferred
Water Solubility Practically insoluble (0.013 g/L at 25 °C)[7]
Parent Aniline 3-Bromo-4-fluoroaniline[11]
Parent Aniline CAS 656-64-4[11][12]
Parent Aniline M.Wt. 190.01 g/mol [11][13]

Table 2: Recommended Starting Conditions for Column Chromatography

ParameterRecommended ConditionNotes
Stationary Phase Silica Gel (230-400 mesh)Neutral alumina can be an alternative if degradation or strong adsorption occurs.
Mobile Phase Hexanes:Ethyl Acetate (Gradient)Start with a low polarity (e.g., 95:5) and increase the ethyl acetate concentration.[2]
Mobile Phase Additive 0.1-1% Triethylamine (TEA)Recommended if peak tailing is observed.[1]
Target Rf Value ~0.2 - 0.3This value should be for the starting elution solvent.[1]
Sample Loading Dry loadingPreferred method to ensure a narrow sample band.[1][2]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Column Chromatography start Start Purification check_separation Is separation of spots on TLC adequate? start->check_separation run_column Run Column Chromatography check_separation->run_column Yes optimize_solvent Optimize mobile phase (different solvents/ratios) check_separation->optimize_solvent No analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions check_purity Is the product pure? analyze_fractions->check_purity problem_type What is the issue? check_purity->problem_type No end_pure Combine pure fractions & Evaporate check_purity->end_pure Yes tailing Peak Tailing problem_type->tailing Tailing no_elution Product Not Eluting problem_type->no_elution No Elution co_elution Co-elution of Impurities problem_type->co_elution Co-elution add_tea Add ~0.5% TEA to mobile phase tailing->add_tea increase_polarity Gradually increase mobile phase polarity no_elution->increase_polarity co_elution->optimize_solvent optimize_solvent->check_separation reduce_load Reduce sample load optimize_solvent->reduce_load add_tea->run_column check_stability Check stability on silica TLC increase_polarity->check_stability check_stability->run_column Stable change_stationary_phase Consider neutral alumina check_stability->change_stationary_phase Degradation change_stationary_phase->run_column reduce_load->run_column

Caption: Troubleshooting workflow for common column chromatography issues.

References

"N-Cbz-3-bromo-4-fluoroaniline" stability under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with N-Cbz-3-bromo-4-fluoroaniline. Here you will find troubleshooting guides, frequently asked questions (FAQs), and technical data regarding the stability of this compound under various experimental conditions.

Stability of this compound

The stability of this compound is a critical factor in its handling, storage, and application in synthetic chemistry. The primary mode of degradation for this compound is the hydrolysis of the carbamate functional group. The rate of hydrolysis is significantly influenced by the pH of the medium.

Expected Stability Profile
ConditionReagent/StressTemperatureExpected StabilityProbable Degradation Products
Acidic 0.1 M HClRoom TemperatureModerately Stable3-Bromo-4-fluoroaniline, Benzyl alcohol, CO2
1 M HClElevated (e.g., 60°C)Prone to Hydrolysis3-Bromo-4-fluoroaniline, Benzyl alcohol, CO2
Basic 0.1 M NaOHRoom TemperatureSusceptible to Hydrolysis3-Bromo-4-fluoroaniline, Benzyl alcohol, CO2
1 M NaOHElevated (e.g., 60°C)Rapid Hydrolysis3-Bromo-4-fluoroaniline, Benzyl alcohol, CO2
Oxidative 3% H₂O₂Room TemperatureGenerally StablePotential for minor oxidation of the aniline ring
Thermal 80°C (Solid State)80°CGenerally StableMinimal degradation expected
Photochemical UV Light (254/365 nm)Room TemperaturePotentially UnstableFormation of colored impurities due to aniline oxidation

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its intrinsic stability and identify potential degradation products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Acidic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M and 1 M hydrochloric acid separately.

  • Keep one set of samples at room temperature and another at 60°C.

  • Analyze the samples at various time points (e.g., 2, 6, 24, 48 hours).

3. Basic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M and 1 M sodium hydroxide separately.

  • Keep one set of samples at room temperature and another at 60°C.

  • Analyze the samples at various time points (e.g., 1, 4, 8, 24 hours), expecting faster degradation than under acidic conditions.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Store the solution at room temperature, protected from light.

  • Analyze the samples at various time points (e.g., 24, 48, 72 hours).

5. Thermal Degradation:

  • Place a known amount of the solid compound in a controlled temperature oven at 80°C.

  • Analyze the sample at various time points (e.g., 1, 3, 7 days).

6. Photostability:

  • Expose the solid compound and a solution (in a photostable solvent) to UV light (e.g., 254 nm and 365 nm) in a photostability chamber.

  • Wrap a control sample in aluminum foil to protect it from light.

  • Analyze both samples at various time points.

7. Sample Analysis:

  • At each time point, neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, to quantify the remaining parent compound and detect any degradation products.

Signaling Pathways and Experimental Workflows

degradation_pathway A This compound B Hydrolysis (Acidic or Basic Conditions) A->B F Carbamic Acid Intermediate B->F H+ or OH- C 3-Bromo-4-fluoroaniline D Benzyl Alcohol E CO2 F->C F->D F->E

Caption: Proposed hydrolysis pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acidic (0.1M & 1M HCl) prep->acid base Basic (0.1M & 1M NaOH) prep->base oxid Oxidative (3% H2O2) prep->oxid therm Thermal (80°C Solid) prep->therm photo Photochemical (UV Light) prep->photo analyze HPLC Analysis (Stability-Indicating Method) acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze quantify Quantify Parent Compound analyze->quantify identify Identify Degradation Products analyze->identify

Caption: Workflow for the forced degradation study of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no yield in a reaction using this compound. 1. Degradation of the starting material due to improper storage (exposure to moisture or light).2. Incompatible reaction conditions (e.g., strongly basic or acidic).1. Ensure the starting material is stored in a tightly sealed container, protected from light and moisture.2. Use milder reaction conditions if possible. If strong bases or acids are necessary, consider shorter reaction times or lower temperatures.
Formation of 3-bromo-4-fluoroaniline as a byproduct. The Cbz protecting group is cleaved under the reaction conditions.1. Avoid strongly acidic or basic conditions.2. If hydrogenolysis conditions (e.g., H₂, Pd/C) are used for another part of the molecule, be aware that the Cbz group will be removed.
Discoloration of the reaction mixture (yellow or brown). Oxidation of the aniline moiety, either in the starting material or the product.1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Purify the starting material if it has discolored upon storage.
Difficulty in purifying the product. The product may have similar polarity to the starting material or byproducts.1. Optimize the chromatographic separation by using a different solvent system or a different stationary phase (e.g., alumina instead of silica gel).2. Consider recrystallization from a suitable solvent system.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound? A: It should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation from moisture and light. Storage under an inert atmosphere is recommended for long-term stability.

Q2: Is this compound stable to common purification techniques like column chromatography on silica gel? A: While generally stable on silica gel, prolonged exposure can lead to some degradation, especially if the silica is acidic. To minimize this risk, use a less polar eluent system to speed up the elution, or consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent. Alternatively, neutral alumina can be used as the stationary phase.

Q3: What conditions will cleave the Cbz (carbobenzyloxy) protecting group? A: The Cbz group is readily cleaved by catalytic hydrogenolysis (e.g., H₂ over Pd/C). It is also labile to strong acids (e.g., HBr in acetic acid) and, to a lesser extent, strong bases.

Q4: My this compound has a slight yellow tint. Can I still use it? A: A slight discoloration may indicate minor oxidation. For many applications, this may not significantly affect the outcome. However, for high-purity applications, such as in the final steps of a pharmaceutical synthesis, it is advisable to purify the material (e.g., by recrystallization) before use.

Q5: What are the main degradation products I should look for in a stability study? A: The primary degradation product under both acidic and basic conditions is 3-bromo-4-fluoroaniline, formed from the hydrolysis of the carbamate bond. Benzyl alcohol and carbon dioxide are also formed.

Technical Support Center: N-Cbz-3-bromo-4-fluoroaniline Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions and challenges encountered during the coupling of N-Cbz-3-bromo-4-fluoroaniline.

Troubleshooting Guides

Question: I am observing a significant amount of debrominated side product (N-Cbz-4-fluoroaniline) in my reaction. What is the cause and how can it be minimized?

Answer: The formation of a debrominated (or hydrodehalogenated) product is a common side reaction in palladium-catalyzed cross-coupling reactions.[1][2] This occurs when the aryl-palladium intermediate reacts with a hydride source in the reaction mixture instead of the intended coupling partner.

Potential Causes:

  • Hydride Source: The hydride can originate from various sources, including solvents (like THF or alcohols), the amine base, or even trace water reacting with other reagents.[1]

  • Slow Reductive Elimination: If the desired reductive elimination step to form the product is slow, the competing dehalogenation pathway can become more prominent.

Troubleshooting & Optimization Strategies:

  • Reagent Purity and Inert Atmosphere: Ensure all reagents are pure and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) to prevent the introduction of moisture.[3] Use anhydrous and deoxygenated solvents.[4]

  • Choice of Base: Some bases are more prone to facilitating dehalogenation. Consider switching to a non-hydridic base or a weaker base if the reaction allows. For instance, in Buchwald-Hartwig aminations, strong bases like NaOt-Bu are common but can sometimes contribute to side reactions; weaker bases may be used with appropriate ligand selection.[5][6]

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the rate of reductive elimination, which outcompetes the dehalogenation pathway.[2]

  • Temperature Control: Running the reaction at the lowest effective temperature can sometimes minimize side reactions.

Question: My Suzuki-Miyaura reaction is producing a significant amount of homocoupled boronic acid byproduct. Why is this happening?

Answer: Homocoupling of the boronic acid is a frequent side reaction in Suzuki-Miyaura couplings, leading to the formation of a biaryl species derived from two boronic acid molecules.[7]

Potential Causes:

  • Presence of Oxygen: Molecular oxygen can promote the homocoupling pathway.[7] It is often the primary culprit if the reaction vessel is not properly degassed.

  • Slow Oxidative Addition: If the oxidative addition of this compound to the Pd(0) center is sluggish, the transmetalation of the boronic acid can occur twice, leading to homocoupling.

  • Protodeborylation: The boronic acid can be unstable and undergo cleavage of the C-B bond, which can also lead to side products. This is more common with heteroaryl boronic acids.[1]

Troubleshooting & Optimization Strategies:

  • Thorough Degassing: Ensure the reaction mixture and vessel are rigorously degassed before heating. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[7]

  • Catalyst Choice: Use a pre-formed palladium(0) source or a reliable precatalyst to ensure an active catalytic species is present from the start.[8]

  • Order of Addition: Be consistent with the order in which reagents are added, as this can impact the formation of the active catalyst.[3]

Question: The N-Cbz protecting group is being cleaved during my coupling reaction. How can I prevent this?

Answer: The benzyloxycarbonyl (Cbz or Z) group is generally stable but can be cleaved under certain conditions, some of which may be inadvertently met during a cross-coupling reaction.[9][10]

Potential Causes:

  • Hydrogenolysis: The most common method for Cbz deprotection is catalytic hydrogenolysis (e.g., H₂ gas with Pd/C).[9][10] While H₂ gas is not typically used in cross-coupling, other "H₂ donors" (transfer hydrogenation reagents like ammonium formate) can cause cleavage if present.[9] Some reaction conditions might generate species that can act as hydride sources, leading to unintended reduction.

  • Acidic Conditions: Strong acidic conditions can also cleave the Cbz group.[9][11] If any reagents or byproducts generate a sufficiently acidic environment, deprotection can occur.

  • Nucleophilic Attack: Certain strong nucleophiles under forcing conditions might lead to cleavage, though this is less common.[12]

Troubleshooting & Optimization Strategies:

  • Avoid Reductive Conditions: Scrutinize all reagents to ensure no potential hydrogen donors are present.

  • Control pH: Use a base that is strong enough to facilitate the catalytic cycle but not so harsh that it causes Cbz cleavage or other side reactions. Ensure no adventitious acid is present.

  • Reaction Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Elevated temperatures can favor decarboxylation after cleavage.[10]

Question: My reaction is sluggish or stalls before completion. What are the potential issues and how can I improve conversion?

Answer: Low conversion is a common challenge in cross-coupling reactions. The issue often lies with one of the key components of the catalytic cycle.

Potential Causes:

  • Impure Reagents: Purity of the substrates, palladium source, ligand, base, and solvent is critical.[3]

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently, or it may be decomposing. This can be due to impurities or the presence of oxygen.[3][8]

  • Poor Ligand/Base Combination: The chosen ligand and base may not be optimal for this specific substrate, which contains both an electron-donating protected amine and electron-withdrawing halogens.

  • Solubility Issues: Poor solubility of any of the reagents can impede the reaction.

Troubleshooting & Optimization Strategies:

  • Verify Reagent Quality: Purify starting materials if their purity is questionable.[8] Use high-purity, anhydrous solvents.

  • Optimize Catalyst System:

    • Use a modern palladium precatalyst (e.g., a G3 or G4 precatalyst for phosphine ligands) to ensure reliable generation of the active catalyst.[8]

    • Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to find the optimal choice for your specific transformation.[6][13]

    • Screen different bases (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu) as the choice can be critical.[14]

  • Adjust Reaction Conditions:

    • Increase the reaction temperature or catalyst loading under more forcing conditions.[8]

    • Screen different solvents to improve solubility.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to expect in a Suzuki-Miyaura coupling of this compound? A1: The three most common side reactions are:

  • Hydrodehalogenation (Debromination): Replacement of the bromine atom with a hydrogen atom to form N-Cbz-4-fluoroaniline.[1]

  • Homocoupling: Dimerization of the boronic acid coupling partner.[7]

  • Protodeborylation: Cleavage of the carbon-boron bond of the coupling partner before transmetalation can occur.[1]

Q2: What are the main side reactions in a Buchwald-Hartwig amination with this substrate? A2: Key side reactions include:

  • Hydrodehalogenation: As in Suzuki coupling, this is a common issue.[2]

  • β-Hydride Elimination: This can occur if the amine coupling partner has a β-hydrogen, leading to an enamine or imine and the debrominated arene. This is an unproductive side reaction that competes with reductive elimination.[2]

  • Catalyst Inhibition: The starting material or the product, both being aniline derivatives, can sometimes coordinate too strongly to the palladium center, inhibiting catalyst turnover. The choice of a suitable bulky ligand is crucial to mitigate this.[2]

Q3: Can the Carbon-Fluorine (C-F) bond react under typical palladium cross-coupling conditions? A3: No, under standard palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig), the C-F bond is significantly stronger and much less reactive than the Carbon-Bromine (C-Br) bond. The general reactivity trend for halogens in oxidative addition is C-I > C-Br > C-Cl >> C-F.[15] Therefore, highly selective coupling at the C-Br position is expected, leaving the C-F bond intact.

Q4: How does the choice of ligand and base influence side reactions? A4: The ligand and base are critical for success and selectivity.

  • Ligands: Bulky, electron-rich monophosphine ligands are often preferred. They promote the formation of a monoligated palladium species, which accelerates both the oxidative addition and the final reductive elimination step. A faster reductive elimination helps to outcompete side reactions like dehalogenation and β-hydride elimination.[2]

  • Bases: The base is required to activate the coupling partner (e.g., forming the boronate in Suzuki coupling or deprotonating the amine in Buchwald-Hartwig amination).[2][16] However, the choice of base can also influence side reactions. For instance, some bases may be a source of hydrides for dehalogenation, and excessively strong bases can be incompatible with sensitive functional groups.[1][6]

Data Presentation

The selection of the correct ligand is paramount for maximizing yield and minimizing side products. The following table provides representative data on how ligand choice can affect the outcome of a cross-coupling reaction.

Table 1: Representative Data on Ligand Effect in Cross-Coupling Reactions

Entry Ligand Base Temperature (°C) Yield of Desired Product (%) Yield of Debrominated Product (%)
1 PPh₃ K₂CO₃ 100 45 30
2 SPhos K₃PO₄ 80 92 <5
3 XPhos K₃PO₄ 80 95 <3
4 RuPhos NaOt-Bu 80 91 <5

Note: This table is a generalized representation based on common observations in cross-coupling chemistry and is intended as a guide for ligand screening. Optimal conditions are highly substrate-dependent.[3][13]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Setup: To an oven-dried Schlenk tube or vial, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (1.1-1.2 equiv. relative to Pd).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, toluene, or THF/water mixture) via syringe. A typical concentration is 0.1-0.5 M.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination [4]

  • Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-5 mol%), the ligand (1.1-1.2 equiv. relative to Pd), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.) to an oven-dried Schlenk tube.[4]

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).[4]

  • Inert Atmosphere: Seal the vessel. If not in a glovebox, evacuate and backfill with inert gas.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.[4]

  • Reaction: Stir the mixture at the appropriate temperature (e.g., 80-110 °C) for 12-24 hours, monitoring by TLC or LC-MS.[4]

  • Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove catalyst and salts. Rinse the pad with an organic solvent.[4]

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.[4]

Visualizations

Cross_Coupling_Cycle cluster_cycle Productive Catalytic Cycle Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(X)L_n (Oxidative Addition Complex) Pd0->OA_Complex Ar-X (Substrate) Oxidative Addition Trans_Complex Ar-Pd(II)(R)L_n (Transmetalation Complex) OA_Complex->Trans_Complex R-M (Coupling Partner) Transmetalation / Amination Trans_Complex->Pd0 Product Ar-R (Desired Product) Trans_Complex->Product Reductive Elimination

Caption: The productive catalytic cycle in palladium-catalyzed cross-coupling.

Side_Reactions cluster_side Divergent Side Reaction Pathways OA_Complex Ar-Pd(II)(X)L_n Dehalogenation Ar-H (Debromination) OA_Complex->Dehalogenation [H⁻] Source BetaHydride β-Hydride Elimination (Leads to Ar-H) OA_Complex->BetaHydride Amine with β-H ProductivePath Productive Pathway (Reductive Elimination) OA_Complex->ProductivePath Coupling Partner Homocoupling R-R (Homocoupling)

Caption: Common side reaction pathways diverging from the main catalytic cycle.

Troubleshooting_Workflow Start Low Conversion or Significant Side Products CheckReagents Verify Purity of All Reagents (Substrates, Solvents, Base) Start->CheckReagents CheckAtmosphere Ensure Rigorous Inert Atmosphere & Degassing CheckReagents->CheckAtmosphere ScreenLigands Screen Bulky, Electron-Rich Phosphine Ligands CheckAtmosphere->ScreenLigands ScreenBases Screen Alternative Bases (e.g., K₃PO₄, Cs₂CO₃) ScreenLigands->ScreenBases OptimizeTemp Optimize Reaction Temperature & Concentration ScreenBases->OptimizeTemp Success Reaction Optimized OptimizeTemp->Success

Caption: A logical workflow for troubleshooting common coupling reaction issues.

References

Technical Support Center: Cross-Coupling Reactions of N-Cbz-3-bromo-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing "N-Cbz-3-bromo-4-fluoroaniline" in palladium-catalyzed cross-coupling reactions. The information is designed to help overcome common experimental challenges and improve reaction yields.

Troubleshooting Guides

This section addresses specific issues that may arise during your cross-coupling experiments.

Issue 1: Low to No Conversion of Starting Material in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low conversion to the desired biaryl product. What are the potential causes and solutions?

Answer:

Low conversion in Suzuki-Miyaura coupling of this substrate can stem from several factors, primarily related to catalyst activity and reaction conditions. The electron-withdrawing nature of the fluorine and Cbz groups can affect the electronics of the aryl bromide.

Possible Causes and Troubleshooting Steps:

  • Inactive Catalyst: The Pd(0) catalytic species is prone to oxidation.

    • Solution: Ensure rigorous exclusion of oxygen. Use freshly degassed solvents (via freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen). Maintain a positive pressure of inert gas throughout the reaction setup and duration.[1] If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0).

  • Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle.

    • Solution: For electron-deficient aryl bromides, bulky, electron-rich phosphine ligands are often more effective. Screen a panel of ligands such as SPhos, XPhos, or RuPhos.

  • Suboptimal Base: The base is crucial for the transmetalation step.

    • Solution: The choice of base can be critical. Screen inorganic bases like K₃PO₄ and Cs₂CO₃, which are often effective for challenging couplings.[2] Ensure the base is finely powdered and anhydrous.

  • Low Reaction Temperature: The C-Br bond activation on this electron-deficient ring may require higher thermal energy.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Common solvents for higher temperatures include dioxane, toluene, or DMF.

Logical Troubleshooting Workflow:

G start Low Conversion Observed q1 Is the reaction atmosphere strictly inert? start->q1 s1 Action: Improve degassing of solvents. Use Schlenk techniques or a glovebox. q1->s1 No q2 Have you screened different ligands? q1->q2 Yes s1->q2 s2 Action: Test bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos). q2->s2 No q3 Is the base optimal? q2->q3 Yes s2->q3 s3 Action: Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃). Ensure base is anhydrous and finely ground. q3->s3 No q4 Is the temperature sufficient? q3->q4 Yes s3->q4 s4 Action: Increase temperature incrementally. Consider higher-boiling solvents. q4->s4 No end Improved Yield q4->end Yes s4->end

Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.

Issue 2: Significant Side Product Formation in Buchwald-Hartwig Amination

Question: I am performing a Buchwald-Hartwig amination with this compound and a primary amine, but I am getting a significant amount of hydrodehalogenation (replacement of Br with H) and other side products. How can I improve the selectivity?

Answer:

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, often competing with the desired C-N bond formation. This can be influenced by the choice of base, ligand, and reaction temperature.

Possible Causes and Troubleshooting Steps:

  • Base-Promoted Side Reactions: Strong, sterically hindered bases like NaOtBu or LHMDS can sometimes promote hydrodehalogenation, especially at elevated temperatures.

    • Solution: Consider using a weaker base such as Cs₂CO₃ or K₃PO₄.[3] While potentially requiring longer reaction times or higher temperatures, these bases can offer better selectivity.

  • Ligand-Dependent Reductive Elimination: The rate of reductive elimination to form the C-N bond versus side reactions is highly dependent on the ligand.

    • Solution: Employing bidentate phosphine ligands like Xantphos or dppf can sometimes suppress side reactions by stabilizing the palladium center. For primary amines, sterically hindered monodentate ligands like BrettPhos or t-BuXPhos are often effective.[4]

  • High Temperature: Elevated temperatures can accelerate the rate of side reactions.

    • Solution: If possible, try to run the reaction at a lower temperature (e.g., 80-100 °C) for a longer period. This requires a sufficiently active catalyst system.

Frequently Asked Questions (FAQs)

Q1: How does the Cbz protecting group affect the cross-coupling reaction?

A1: The benzyloxycarbonyl (Cbz) group is generally stable under typical palladium-catalyzed cross-coupling conditions. However, it is an electron-withdrawing group, which can decrease the electron density of the aromatic ring. This can make the oxidative addition step of the catalytic cycle more favorable compared to more electron-rich anilines. Standard deprotection methods, such as hydrogenolysis (e.g., H₂, Pd/C), can be employed after the coupling reaction.[5]

Q2: What are the most common side products in these cross-coupling reactions?

A2: Besides the desired coupled product, several side products can be observed:

  • Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom.

  • Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the aniline starting material. This is often exacerbated by the presence of oxygen.

  • Protodeboronation: In Suzuki reactions, the boronic acid reacts with a proton source (like water) to replace the boronic acid group with a hydrogen atom.

Q3: Can I run these reactions open to the air?

A3: It is highly discouraged. The active Pd(0) catalyst is sensitive to atmospheric oxygen and can be readily oxidized to an inactive Pd(II) state, leading to failed reactions or the formation of homocoupled byproducts.[1] All manipulations should be performed under an inert atmosphere (argon or nitrogen) using anhydrous, degassed solvents.[1]

Q4: Which cross-coupling reaction is best suited for forming a C-C bond with an alkene?

A4: The Heck reaction is the method of choice for forming a C-C bond between an aryl halide, such as this compound, and an alkene. Optimization of the base (often an organic base like triethylamine or DIPEA) and sometimes an additive (like a tetraalkylammonium salt) is necessary to achieve good yields and regioselectivity.

Data Presentation

The following tables summarize typical starting conditions for various cross-coupling reactions with substrates analogous to this compound. These should serve as a starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoanilines

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012>95
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)1,4-Dioxane1101892
3CataCXium A Pd G3 (2)-Cs₂CO₃ (2)2-MeTHF801695
4Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O902478

Data compiled from analogous reactions in the literature. Yields are highly substrate-dependent.[2][6]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromoanilines

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)Xantphos (2)NaOtBu (1.4)Toluene10012-2485-95
2Pd(OAc)₂ (2)BrettPhos (3)LHMDS (1.5)THF801890
3Pd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2)1,4-Dioxane1102488
4[Pd(IPr)(cinnamyl)Cl] (2)-KOtBu (1.5)Toluene11016>90

Data compiled from analogous reactions in the literature. Yields are highly substrate-dependent.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst, phosphine ligand, base, this compound, and arylboronic acid.

  • Evacuate and backfill the flask with the inert gas (repeat this cycle three times).

  • Add the degassed solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification a Add solid reagents to Schlenk flask under Ar/N₂ b Evacuate and backfill (3x) a->b c Add degassed solvent b->c d Heat to 80-110 °C with stirring c->d e Monitor by TLC/LC-MS d->e f Cool to RT, dilute, and perform aqueous extraction e->f g Dry, concentrate organic phase f->g h Purify by column chromatography g->h

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk tube or reaction vial with a magnetic stir bar

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.[1]

  • Add this compound to the same tube.

  • Seal the tube and remove it from the glovebox (if used).

  • Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 12-24 hours), cool the reaction to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle Diagram:

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product pd2_halide L₂Pd(II)(Ar)X oxidative_addition->pd2_halide Ar-X amine_coordination Amine Coordination & Deprotonation pd2_amido L₂Pd(II)(Ar)(NR₂) amine_coordination->pd2_amido + HNR₂ - HX pd2_halide->amine_coordination + HNR₂ - HX pd2_amido->reductive_elimination reactants Ar-X + HNR₂ + Base reactants->oxidative_addition

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

References

Technical Support Center: Reaction Monitoring for N-Cbz-3-bromo-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on monitoring reactions involving N-Cbz-3-bromo-4-fluoroaniline using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical reaction involving this compound that requires monitoring?

A1: this compound is a common building block in organic synthesis, often utilized in palladium-catalyzed cross-coupling reactions. A representative example is the Suzuki-Miyaura coupling with an arylboronic acid to form a biaryl structure, a motif frequently found in pharmaceutical compounds. Monitoring this reaction is crucial to determine the consumption of the starting material and the formation of the desired product.

Q2: How do I choose an appropriate TLC solvent system for my reaction?

A2: A good starting point for developing a TLC solvent system for this compound and its reaction products is a mixture of a non-polar solvent and a polar solvent. A common initial system is a 1:1 mixture of hexane and ethyl acetate.[1] You can then adjust the ratio to achieve optimal separation, where the Rf values of your starting material and product are ideally between 0.2 and 0.8. For basic compounds like anilines, adding a small amount of a base, such as triethylamine (0.1-2%), to the solvent system can help prevent streaking on the silica gel plate.[2]

Q3: What are some common side products to look out for in a Suzuki-Miyaura coupling reaction with this compound?

A3: In Suzuki-Miyaura coupling reactions, several side products can form. The most common include:

  • Homocoupling of the boronic acid to form a biaryl byproduct. This can be promoted by the presence of oxygen.[3]

  • Protodeboronation of the boronic acid, where it reacts with a proton source (like water) to revert to the corresponding arene.[4]

  • Dehalogenation of the this compound, where the bromine atom is replaced by a hydrogen atom.[4]

Q4: What type of HPLC column and mobile phase should I use for analyzing my reaction mixture?

A4: For the analysis of halogenated aromatic compounds like this compound, reversed-phase HPLC is a common and effective technique.[5] A C18 column is a standard choice for the stationary phase.[5] The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile or methanol. Often, a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) is added to the mobile phase to improve peak shape.[6]

Q5: My HPLC chromatogram shows broad peaks. What could be the cause?

A5: Broad peaks in HPLC can be caused by several factors. For aromatic amines, interaction with residual silanol groups on the silica-based column packing can lead to peak tailing and broadening. Using a mobile phase with an acidic modifier or trying a different column, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can have different interactions with halogenated aromatic compounds, may improve peak shape.[5][6] Column overloading, where too much sample is injected, can also lead to broad peaks.

Experimental Protocols

Representative Reaction: Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki-Miyaura coupling reaction between this compound and phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Anhydrous and degassed solvent (e.g., 4:1 Dioxane/Water)

  • Schlenk flask and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), palladium catalyst (1-5 mol%), and base (2.0-3.0 equiv) under a counterflow of inert gas.

  • Seal the flask, then evacuate and backfill with an inert gas three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC.

TLC Monitoring Protocol
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Sample Preparation: Dissolve a small amount of your reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting: On the baseline of the TLC plate, spot the this compound starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same spot).

  • Development: Place the plate in a developing chamber saturated with the chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). Allow the solvent to travel up the plate.

  • Visualization: After the plate has dried, visualize the spots under UV light (254 nm). The Cbz group is a good UV chromophore.

HPLC Monitoring Protocol
  • System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Representative TLC Data for Suzuki-Miyaura Coupling

CompoundMobile Phase (7:3 Hexane:EtOAc) RfNotes
This compound~0.5Starting material, expected to be less polar than the product.
N-Cbz-4-fluoro-3-phenylaniline~0.4Desired product, more polar due to the additional phenyl group.
Biphenyl~0.8Potential homocoupling side product, non-polar.
4-Fluoroaniline~0.2Potential dehalogenation and deprotection side product, more polar.

Table 2: Representative HPLC Data for Suzuki-Miyaura Coupling

CompoundRetention Time (min)Notes
This compound~10.2Starting material.
N-Cbz-4-fluoro-3-phenylaniline~9.5Desired product, may elute slightly earlier or later depending on the exact conditions.
Biphenyl~12.5Potential homocoupling side product, less polar and will have a longer retention time.
4-Fluoroaniline~4.1Potential dehalogenation and deprotection side product, more polar and will have a shorter retention time.

Troubleshooting Guides

TLC Troubleshooting

Caption: Troubleshooting common TLC issues.

HPLC Troubleshooting

Caption: Troubleshooting common HPLC problems.

Experimental Workflow Visualization

Caption: General workflow for reaction and monitoring.

References

Technical Support Center: Troubleshooting Incomplete Deprotection of N-Cbz-3-bromo-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of N-Cbz-3-bromo-4-fluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of removing the carboxybenzyl (Cbz) protecting group from this specific substrate. The presence of electron-withdrawing halogen substituents (bromine and fluorine) on the aniline ring can significantly impact the reaction's outcome, often leading to incomplete deprotection or undesired side reactions. This guide provides troubleshooting advice and detailed protocols to help you achieve a successful deprotection.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My standard catalytic hydrogenation (H₂, Pd/C) of this compound is incomplete or very slow. What are the potential causes and solutions?

Incomplete or sluggish catalytic hydrogenation of this compound is a common issue. Several factors can contribute to this, often exacerbated by the electron-deficient nature of the aromatic ring.

Potential Causes:

  • Catalyst Inactivity or Poisoning: The palladium catalyst is highly susceptible to poisoning by impurities such as sulfur or nitrogen-containing compounds.[1] The product aniline itself can sometimes inhibit the catalyst.

  • Poor Catalyst Quality: The activity of Palladium on carbon (Pd/C) can vary between batches and degrade over time.

  • Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient to drive the reaction to completion for this deactivated substrate.

  • Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its interaction with the catalyst.

  • Inadequate Mixing: In a heterogeneous reaction, efficient mixing is crucial for effective contact between the substrate, hydrogen, and the catalyst surface.

Troubleshooting and Solutions:

ParameterRecommended ActionRationale
Catalyst Use a fresh, high-quality 10% Pd/C catalyst. Increase catalyst loading (e.g., from 10 mol% to 20 mol%). Consider using Pearlman's catalyst (Pd(OH)₂/C), which can be more active.Ensures a sufficient number of active catalytic sites. Pearlman's catalyst is often more effective for challenging substrates.
Purity Ensure the starting material and solvents are free from potential catalyst poisons.Impurities can irreversibly bind to the catalyst surface, rendering it inactive.
Hydrogen Pressure Increase hydrogen pressure (e.g., to 50 psi or higher) using a Parr shaker or similar apparatus.Higher pressure increases the concentration of hydrogen at the catalyst surface, facilitating the reaction.
Solvent Test different solvents or solvent mixtures (e.g., Methanol, Ethanol, Ethyl Acetate, THF). Adding a small amount of a weak acid like acetic acid can sometimes help.Optimizing solubility ensures the substrate is available for reaction. Acetic acid can protonate the product amine, preventing it from inhibiting the catalyst.
Mixing Ensure vigorous stirring to maintain the catalyst in suspension and facilitate gas-liquid mass transfer.Maximizes the interaction between all reaction components.

Q2: I'm observing debromination as a significant side product during the catalytic hydrogenation of this compound. How can I minimize this?

Dehalogenation, particularly debromination, is a known side reaction during the catalytic hydrogenation of aryl halides.[2] The carbon-bromine bond is more susceptible to hydrogenolysis than the carbon-fluorine bond.

Strategies to Minimize Debromination:

  • Catalyst Choice: While Pd/C is standard, other catalysts may offer better chemoselectivity. In some cases, platinum-based catalysts might be less prone to causing dehalogenation, but this needs to be evaluated on a case-by-case basis.

  • Catalytic Transfer Hydrogenation (CTH): This method often provides better selectivity and can be a milder alternative to high-pressure hydrogenation.[3] Common hydrogen donors include ammonium formate, formic acid, and cyclohexene.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent over-reduction.

  • Alternative Deprotection Methods: If debromination remains a significant issue, consider non-reductive methods.

Q3: What are some reliable alternative methods for the deprotection of this compound that avoid catalytic hydrogenation?

For substrates sensitive to reductive conditions, several alternative methods can be employed for Cbz deprotection.

Deprotection MethodReagentsAdvantagesDisadvantages
Acid-Mediated Cleavage HBr in Acetic Acid, TFA, or AlCl₃ in HFIPMetal-free, scalable, and compatible with reducible functional groups.[4][5]Harsh acidic conditions may not be suitable for all substrates. Requires careful workup.
Nucleophilic Cleavage 2-Mercaptoethanol, Potassium Phosphate in DMACHighly selective for sensitive substrates and avoids heavy metals.[5]The thiol reagent has a strong odor and the reaction may require elevated temperatures.
Reductive with Nickel Boride In situ generated from NiCl₂·6H₂O and NaBH₄ in MethanolChemoselective, leaving chloro and bromo groups unaffected.[1]Requires the in situ preparation of the active reagent.

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate

This method is often effective in preventing dehalogenation.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate

  • Methanol (MeOH) or Ethanol (EtOH)

  • Reaction flask with a condenser and magnetic stirrer

  • Celite® for filtration

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate) in a round-bottom flask.

  • Carefully add 10% Pd/C (0.1 to 0.2 eq by weight).

  • Add ammonium formate (3-5 eq) to the mixture in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction may be gently heated to 40-60 °C to increase the rate if necessary.

  • Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with additional methanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by standard methods such as column chromatography or recrystallization.

Protocol 2: Acid-Mediated Deprotection using HBr in Acetic Acid

This is a robust method when reductive conditions must be avoided.

Materials:

  • This compound

  • 33% HBr in Acetic Acid

  • Reaction flask with a magnetic stirrer

  • Ice bath

  • Diethyl ether

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve this compound (1.0 eq) in 33% HBr in acetic acid (5-10 mL per gram of substrate) at 0 °C in a round-bottom flask.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into a flask containing ice and water.

  • Basify the aqueous solution to a pH of 8-9 by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify as needed.

Protocol 3: Nucleophilic Deprotection using 2-Mercaptoethanol

This method is suitable for substrates with functionalities sensitive to both reduction and strong acids.[5]

Materials:

  • This compound

  • 2-Mercaptoethanol

  • Potassium Phosphate (K₃PO₄)

  • N,N-Dimethylacetamide (DMAC)

  • Reaction flask with a condenser and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in DMAC, add potassium phosphate (2-4 eq).

  • Add 2-mercaptoethanol (2 eq) to the mixture.

  • Heat the reaction mixture to 75 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Deprotection Methods for Cbz-Protected Anilines

MethodCatalyst/ReagentHydrogen SourceSolventTemp. (°C)TimeYield (%)Key Considerations
Catalytic Hydrogenation 10% Pd/CH₂ (1-50 atm)MeOH, EtOH, EtOAcRT1-24 hVariablePotential for debromination.
Catalytic Transfer Hydrogenation 10% Pd/CAmmonium FormateMeOHRT - 600.5-5 hHighGenerally good chemoselectivity, avoids high-pressure H₂.
Acid-Mediated Cleavage 33% HBr/AcOHN/AAcetic AcidRT1-4 hHighMetal-free, but harsh conditions.
Nucleophilic Cleavage 2-Mercaptoethanol/K₃PO₄N/ADMAC752-8 hHighGood for sensitive substrates, avoids metals and strong acids.
Nickel Boride Reduction NiCl₂·6H₂O/NaBH₄In situMeOHRT< 30 minHighChemoselective for Cbz over aryl halides.[1]

Visualization

Troubleshooting Workflow for Incomplete Deprotection of this compound

Troubleshooting_Workflow start Incomplete Deprotection of This compound check_catalyst Check Catalyst & Purity start->check_catalyst Initial Check catalyst_ok catalyst_ok check_catalyst->catalyst_ok OK catalyst_issue Use fresh/higher loading of catalyst. Ensure high purity of substrate/solvents. check_catalyst->catalyst_issue Issue Found check_conditions Check Reaction Conditions catalyst_ok->check_conditions catalyst_issue->check_conditions conditions_ok conditions_ok check_conditions->conditions_ok OK conditions_issue Increase H₂ pressure. Improve agitation. Optimize solvent. check_conditions->conditions_issue Issue Found check_dehalogenation Debromination Observed? conditions_ok->check_dehalogenation conditions_issue->check_dehalogenation no_dehalogenation Continue optimization of catalytic hydrogenation. check_dehalogenation->no_dehalogenation No yes_dehalogenation Consider Alternative Methods check_dehalogenation->yes_dehalogenation Yes cth Catalytic Transfer Hydrogenation (CTH) yes_dehalogenation->cth Milder Reduction acid Acid-Mediated Cleavage yes_dehalogenation->acid Non-Reductive nucleophilic Nucleophilic Cleavage yes_dehalogenation->nucleophilic Non-Reductive/ Chemoselective nickel Nickel Boride Reduction yes_dehalogenation->nickel Chemoselective Reduction success Successful Deprotection cth->success acid->success nucleophilic->success nickel->success

Caption: Troubleshooting workflow for the deprotection of this compound.

This comprehensive guide should assist you in successfully troubleshooting the deprotection of this compound. By systematically evaluating the reaction parameters and considering alternative methods when necessary, you can overcome the challenges posed by this specific substrate.

References

Technical Support Center: Catalyst Selection for N-Cbz-3-bromo-4-fluoroaniline Amination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for the amination of N-Cbz-3-bromo-4-fluoroaniline. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful C-N bond formation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the amination of this compound?

A1: The amination of this compound presents several challenges. The substrate is electron-deficient due to the fluorine atom and the N-Cbz group, which can affect the rates of oxidative addition and reductive elimination in the catalytic cycle. Steric hindrance from the bulky Cbz protecting group and the ortho-bromo substituent can also impede the approach of the amine nucleophile and the catalyst. Additionally, potential side reactions such as hydrodehalogenation (replacement of bromine with hydrogen) can reduce the yield of the desired aminated product. Careful selection of the catalyst, ligand, and base is crucial to overcome these challenges.

Q2: Which type of palladium catalyst is most suitable for this reaction?

A2: For the amination of electron-deficient aryl bromides like this compound, palladium(0) catalysts are generally preferred. While Pd(II) precursors like Pd(OAc)₂ can be used, they require in-situ reduction to the active Pd(0) species. Pre-formed Pd(0) catalysts or pre-catalysts often provide more consistent results. The choice of ligand is arguably more critical than the specific palladium source.

Q3: How do I select the appropriate phosphine ligand?

A3: Ligand selection is critical for a successful Buchwald-Hartwig amination. For challenging substrates such as this compound, bulky and electron-rich phosphine ligands are generally the most effective. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle. Commonly successful ligands for similar transformations include biaryl phosphines like XPhos, SPhos, and RuPhos, as well as ferrocene-based ligands like dppf. The optimal ligand may vary depending on the specific amine being coupled, so screening a few options is often recommended.

Q4: What is the role of the base, and which one should I choose?

A4: The base plays a crucial role in the catalytic cycle by deprotonating the amine nucleophile to form the more reactive amide. For the amination of this compound, strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can also be used. The choice of base may need to be optimized, especially if the amine or substrate contains base-sensitive functional groups.

Q5: What are the recommended solvents for this reaction?

A5: Anhydrous, non-polar aprotic solvents are generally the best choice for Buchwald-Hartwig amination reactions. Toluene and dioxane are the most commonly used solvents and have proven effective for a wide range of substrates. Tetrahydrofuran (THF) can also be used. It is crucial to use anhydrous and deoxygenated solvents to prevent catalyst deactivation and unwanted side reactions.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Inefficient catalyst activation or deactivation.Use a pre-catalyst or ensure rigorous inert atmosphere and anhydrous conditions. Consider a more robust ligand like XPhos or SPhos.
Suboptimal ligand for the specific substrate/amine combination.Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos).
Insufficiently strong base.Switch to a stronger base such as NaOtBu or LiHMDS.
Low reaction temperature.Gradually increase the reaction temperature, typically in the range of 80-110 °C.
Significant Side Product Formation (e.g., Hydrodehalogenation) Catalyst deactivation pathway is favored.Try a different ligand or a lower reaction temperature. Ensure the absence of water.
Reaction time is too long.Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.
Low Yield with Complex Product Mixture Multiple reactive sites on the amine or substrate.If the amine has multiple N-H bonds, consider using a protecting group strategy for selective mono-arylation.
Decomposition of starting material or product.Lower the reaction temperature and/or use a milder base if possible.
Inconsistent Results Variable quality of reagents or solvents.Use high-purity, anhydrous reagents and solvents. Deoxygenate solvents before use.
Inefficient removal of oxygen from the reaction vessel.Ensure proper inert gas (argon or nitrogen) purging of the reaction setup.

Data Presentation: Catalyst System Comparison for Amination of Aryl Bromides

The following table summarizes typical conditions for the Buchwald-Hartwig amination of various aryl bromides with different amines, providing a starting point for optimizing the reaction of this compound.

Entry Aryl Bromide Amine Pd Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%)
14-BromoacetophenoneMorpholinePd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃ (1.4)Toluene1002495
24-BromotolueneAnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)Dioxane1001888
31-Bromo-4-nitrobenzeneBenzylaminePd₂(dba)₃ (0.5)RuPhos (1)NaOtBu (1.2)Toluene801292
43-BromopyridinePiperidinePd(OAc)₂ (1.5)dppf (3)Cs₂CO₃ (1.5)Dioxane1102478
54-Bromo-3-(trifluoromethyl)anilinen-ButylaminePd₂(dba)₃ (1)SPhos (2)LiHMDS (1.5)THF801685

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4-2.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.

  • Add this compound to the reaction vessel.

  • Seal the vessel and evacuate and backfill with inert gas three times.

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Add the amine via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Buchwald-Hartwig Amination A 1. Add Pd Catalyst, Ligand, and Base to Flask B 2. Add this compound A->B C 3. Evacuate and Backfill with Inert Gas B->C D 4. Add Anhydrous Solvent C->D E 5. Add Amine D->E F 6. Heat and Stir Reaction E->F G 7. Monitor Reaction Progress (TLC/LC-MS) F->G H 8. Work-up and Extraction G->H I 9. Purification (Column Chromatography) H->I J Product I->J Catalyst_Selection_Guide Catalyst Selection Guide for Amination Start Start: Amination of This compound Substrate_Analysis Analyze Substrate: - Electron-deficient - Sterically hindered Start->Substrate_Analysis Ligand_Choice Choose Ligand: Bulky & Electron-Rich Biaryl Phosphines Substrate_Analysis->Ligand_Choice Catalyst_Choice Choose Pd Source: Pd(0) Pre-catalyst or Pd(II) source Substrate_Analysis->Catalyst_Choice Base_Choice Choose Base: Strong, Non-nucleophilic Substrate_Analysis->Base_Choice Solvent_Choice Choose Solvent: Anhydrous Aprotic Substrate_Analysis->Solvent_Choice Ligand_Examples Examples: XPhos, SPhos, RuPhos Ligand_Choice->Ligand_Examples Optimization Screen and Optimize Conditions Ligand_Choice->Optimization Catalyst_Examples Examples: Pd₂(dba)₃, Pd(OAc)₂ Catalyst_Choice->Catalyst_Examples Catalyst_Choice->Optimization Base_Examples Examples: NaOtBu, LiHMDS, Cs₂CO₃ Base_Choice->Base_Examples Base_Choice->Optimization Solvent_Examples Examples: Toluene, Dioxane Solvent_Choice->Solvent_Examples Solvent_Choice->Optimization Troubleshooting_Tree Troubleshooting Decision Tree Start Low Yield or No Reaction Check_Conditions Check Reaction Conditions: Inert atmosphere? Anhydrous? Start->Check_Conditions Yes_Conditions Yes Check_Conditions->Yes_Conditions Yes No_Conditions No Check_Conditions->No_Conditions No Screen_Ligands Screen Different Ligands (e.g., XPhos, SPhos) Yes_Conditions->Screen_Ligands Fix_Conditions Improve Inert Technique & Use Anhydrous Reagents No_Conditions->Fix_Conditions Increase_Temp Increase Reaction Temperature Screen_Ligands->Increase_Temp Change_Base Use a Stronger Base (e.g., NaOtBu) Increase_Temp->Change_Base Success Successful Reaction Change_Base->Success

Validation & Comparative

Comparative Guide to the Characterization of N-Cbz-3-bromo-4-fluoroaniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the characterization data for N-Cbz-3-bromo-4-fluoroaniline and its potential derivatives. Due to the limited availability of specific experimental data for this compound, this document leverages data from closely related and well-characterized analogs to provide a predictive and comparative framework. This guide is intended to assist researchers in the identification, synthesis, and further development of this and similar compounds.

Physicochemical and Spectroscopic Characterization

The protective carboxybenzyl (Cbz) group significantly alters the physicochemical properties of the parent aniline. The introduction of the Cbz group increases the molecular weight and lipophilicity, which is expected to decrease aqueous solubility and increase the melting and boiling points compared to the unprotected 3-bromo-4-fluoroaniline.

For comparative purposes, characterization data for the parent aniline and a closely related Cbz-protected analog, Benzyl (4-bromophenyl)carbamate, are presented below. This data serves as a benchmark for predicting the properties of this compound.

Table 1: Comparison of Physicochemical Properties

Property3-bromo-4-fluoroanilineBenzyl (4-bromophenyl)carbamate (Analog)This compound (Predicted)
Molecular FormulaC₆H₅BrFNC₁₄H₁₂BrNO₂C₁₄H₁₁BrFNO₂
Molecular Weight190.01 g/mol 306.16 g/mol 324.14 g/mol
Appearance-White to off-white solidWhite to off-white solid
Melting Point39-41 °C118-120 °CExpected to be higher than the parent aniline

Table 2: Spectroscopic Data Comparison

Technique3-bromo-4-fluoroanilineBenzyl (4-bromophenyl)carbamate (Analog)This compound (Predicted)
¹H NMR (CDCl₃) δ ~3.8 (br s, 2H, NH₂), 6.8-7.2 (m, 3H, Ar-H)δ 5.21 (s, 2H, CH₂), 6.85 (br s, 1H, NH), 7.29-7.44 (m, 9H, Ar-H)δ ~5.2 (s, 2H, CH₂), ~7.0-7.6 (m, 8H, Ar-H), ~8.0 (br s, 1H, NH)
¹³C NMR (CDCl₃) Not readily availableδ 67.1 (CH₂), 117.2, 120.3, 132.1, 136.1, 137.0, 152.9 (C=O)δ ~67 (CH₂), signals in the aromatic region (115-155 ppm), ~153 (C=O)
IR (cm⁻¹) ~3400-3200 (N-H stretch), ~1600 (N-H bend), ~1250 (C-F stretch)~3300 (N-H stretch), ~1700 (C=O stretch), ~1530 (N-H bend), ~1230 (C-O stretch)~3300 (N-H stretch), ~1710 (C=O stretch), ~1540 (N-H bend), ~1250 (C-F stretch)
Mass Spec (m/z) 190/192 [M]⁺305/307 [M]⁺323/325 [M]⁺

Synthesis and Derivatization

The synthesis of this compound and its subsequent conversion to derivatives such as ureas and amides are key processes in medicinal chemistry for the generation of new chemical entities.

Synthesis of this compound

The protection of 3-bromo-4-fluoroaniline with a carboxybenzyl (Cbz) group is a standard procedure in organic synthesis. A general workflow for this transformation is outlined below.

Synthesis of this compound cluster_reactants Reactants cluster_process Reaction cluster_products Products Aniline 3-bromo-4-fluoroaniline Reaction Stir in a suitable solvent (e.g., Acetone/Water, DCM) at 0°C to room temperature Aniline->Reaction CbzCl Benzyl Chloroformate CbzCl->Reaction Base Base (e.g., NaHCO₃, Et₃N) Base->Reaction Product This compound Reaction->Product Byproduct Salt (e.g., NaCl, Et₃N·HCl) Reaction->Byproduct

Caption: Synthetic pathway for N-Cbz protection of 3-bromo-4-fluoroaniline.

Synthesis of Urea and Amide Derivatives

N-Cbz protected anilines are versatile intermediates for the synthesis of various derivatives. For instance, they can be converted to isocyanates, which can then react with amines to form ureas. Alternatively, the Cbz group can be removed to liberate the aniline for subsequent amide coupling reactions.

Derivatization of N-Cbz-Aniline cluster_starting_material Starting Material cluster_urea_synthesis Urea Synthesis cluster_amide_synthesis Amide Synthesis Cbz_Aniline This compound Isocyanate In situ Isocyanate Formation Cbz_Aniline->Isocyanate Deprotection Cbz Deprotection (e.g., H₂/Pd-C) Cbz_Aniline->Deprotection Amine_Reaction Reaction with R-NH₂ Isocyanate->Amine_Reaction Urea Urea Derivative Amine_Reaction->Urea Free_Aniline 3-bromo-4-fluoroaniline Deprotection->Free_Aniline Amide_Coupling Amide Coupling with R-COOH Free_Aniline->Amide_Coupling Amide Amide Derivative Amide_Coupling->Amide

Caption: Pathways for the synthesis of urea and amide derivatives.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic and analytical methods. Below are representative protocols for the synthesis and characterization of N-Cbz protected anilines and their derivatives.

General Protocol for N-Cbz Protection of Anilines

To a solution of the aniline (1.0 eq) in a mixture of acetone and water (2:1) at 0 °C is added sodium bicarbonate (1.2 eq). Benzyl chloroformate (1.05 eq) is then added dropwise. The reaction mixture is stirred overnight, allowing it to warm to room temperature. The mixture is then poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to yield the N-Cbz protected aniline.

General Protocol for Spectroscopic Characterization
  • ¹H and ¹³C NMR Spectroscopy: A sample of the compound (5-10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) containing tetramethylsilane (TMS) as an internal standard. Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • FTIR Spectroscopy: A small amount of the sample is analyzed as a solid using a diamond ATR accessory on an FTIR spectrometer, or by preparing a KBr pellet.

  • Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) source in positive ion mode.

Comparison with Alternatives

The choice of a protecting group and the synthetic strategy for derivatization depends on the specific requirements of the research, including stability, ease of removal, and compatibility with other functional groups.

Table 3: Comparison of Protective Groups for Anilines

Protective GroupAbbreviationKey AdvantagesKey Disadvantages
CarboxybenzylCbzStable to a wide range of conditions; easily removed by hydrogenolysis.Not stable to strong reducing agents.
tert-ButoxycarbonylBocEasily removed under acidic conditions.Labile to strong acids.
AcetylAcStable and economical.Requires harsh conditions for removal (strong acid or base).

The derivatization of this compound into ureas and amides provides access to a wide range of compounds with potential biological activities. The choice between these derivatives depends on the desired pharmacophore and the overall drug design strategy.

Logical Workflow for Characterization and Derivatization Start Start with 3-bromo-4-fluoroaniline Protection N-Cbz Protection Start->Protection Characterization1 Characterize this compound (NMR, IR, MS) Protection->Characterization1 Derivatization Synthesize Derivatives Characterization1->Derivatization Urea_Synth Urea Synthesis Derivatization->Urea_Synth Amide_Synth Amide Synthesis (after deprotection) Derivatization->Amide_Synth Characterization2 Characterize Derivatives (NMR, IR, MS) Urea_Synth->Characterization2 Amide_Synth->Characterization2 Biological_Eval Biological Evaluation Characterization2->Biological_Eval

Caption: Workflow for the characterization and derivatization of this compound.

A Head-to-Head Comparison: N-Cbz-3-bromo-4-fluoroaniline vs. N-Boc-3-bromo-4-fluoroaniline in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on the strategic selection of amine protecting groups for a versatile synthetic intermediate.

In the intricate landscape of multi-step organic synthesis, the choice of a protecting group can be a pivotal decision, profoundly influencing reaction outcomes, yields, and overall efficiency. For the synthetically valuable building block, 3-bromo-4-fluoroaniline, the selection between the Carboxybenzyl (Cbz) and tert-butyloxycarbonyl (Boc) protecting groups for the amine functionality presents a classic dilemma. This guide provides an in-depth, data-supported comparison of N-Cbz-3-bromo-4-fluoroaniline and N-Boc-3-bromo-4-fluoroaniline to inform strategic decisions in complex synthetic campaigns.

Core Properties and Stability: A Tale of Two Protecting Groups

The fundamental difference between these two compounds lies in the inherent stability and lability of the Cbz and Boc protecting groups. This dictates the compatibility with various reaction conditions and the orthogonality of deprotection strategies.

PropertyThis compoundN-Boc-3-bromo-4-fluoroaniline
Molecular Formula C₁₄H₁₁BrFNO₂C₁₁H₁₃BrFNO₂
Molecular Weight 324.15 g/mol 290.13 g/mol
Acid Stability Generally stableLabile, cleaved by moderate to strong acids (e.g., TFA, HCl)
Base Stability Generally stableGenerally stable
Reductive Stability Labile to catalytic hydrogenationStable to catalytic hydrogenation
Common Deprotection Catalytic Hydrogenolysis (e.g., H₂, Pd/C)Acidolysis (e.g., TFA in DCM, HCl in dioxane)

The Boc group's acid sensitivity makes it ideal for synthetic routes that require subsequent base-catalyzed reactions or transformations involving reagents incompatible with catalytic hydrogenation. Conversely, the Cbz group's robustness towards acidic and basic conditions allows for a broader range of synthetic manipulations, with deprotection reserved for a later stage via hydrogenation.

Performance in Cross-Coupling Reactions: A Key Application

The presence of a bromine atom on the aromatic ring makes both molecules prime candidates for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form C-C and C-N bonds, respectively. While extensive head-to-head comparative studies are limited, the electronic nature of the protecting group can subtly influence reactivity. The slightly more electron-withdrawing nature of the Cbz group compared to the Boc group may have a minor impact on the oxidative addition step in the catalytic cycle. However, in practice, high yields can be achieved with both substrates by optimizing the reaction conditions.

Table 1: Representative Cross-Coupling Reaction Data

EntrySubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1N-Boc-3-bromo-4-fluoroaniline4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9012~95%
2N-Boc-3-bromo-4-fluoroanilineMorpholinePd₂(dba)₃ / XPhosCs₂CO₃Toluene10016~85%
3This compoundPhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O10018~90%

Note: The data presented are representative examples compiled from various synthetic reports and may not be from a single direct comparative study.

Experimental Protocols

Protection of 3-bromo-4-fluoroaniline:

N-Boc Protection: To a solution of 3-bromo-4-fluoroaniline (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane (DCM), di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

N-Cbz Protection: 3-bromo-4-fluoroaniline (1.0 equiv) is dissolved in a mixture of acetone and water. Sodium bicarbonate (2.0 equiv) is added, followed by the dropwise addition of benzyl chloroformate (Cbz-Cl, 1.2 equiv) at 0 °C. The reaction is stirred at room temperature for 4-6 hours. The acetone is removed in vacuo, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to afford the N-Cbz protected product.

Representative Suzuki Coupling Protocol (for N-Boc-3-bromo-4-fluoroaniline):

A mixture of N-Boc-3-bromo-4-fluoroaniline (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv) in a 4:1 mixture of dioxane and water is degassed with argon for 15 minutes. Pd(dppf)Cl₂ (0.05 equiv) is then added, and the mixture is heated to 90 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to yield the desired biaryl product.

Deprotection Protocols:

Boc Deprotection: The N-Boc protected compound is dissolved in DCM, and an equal volume of trifluoroacetic acid (TFA) is added. The solution is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure to yield the deprotected amine salt.

Cbz Deprotection: The N-Cbz protected compound is dissolved in methanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 4-8 hours. The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated to give the deprotected aniline.

Logical Workflow for Protecting Group Selection

The choice between N-Cbz and N-Boc protection is contingent upon the planned synthetic route. The following diagram illustrates a simplified decision-making process:

protecting_group_selection start Synthetic Strategy Analysis acid_sensitive Are subsequent steps acid-sensitive? start->acid_sensitive hydrogenation_sensitive Are other functional groups sensitive to hydrogenation? acid_sensitive->hydrogenation_sensitive No use_cbz Select N-Cbz Protection acid_sensitive->use_cbz Yes hydrogenation_sensitive->use_cbz No use_boc Select N-Boc Protection hydrogenation_sensitive->use_boc Yes

Caption: Decision workflow for selecting between N-Cbz and N-Boc protection.

Conclusion

Both this compound and N-Boc-3-bromo-4-fluoroaniline are valuable intermediates in organic synthesis. The choice between them is not one of inherent superiority but of strategic compatibility with the overall synthetic plan.

  • N-Boc-3-bromo-4-fluoroaniline is the preferred reagent when mild acidic deprotection is desired and when the synthetic route involves steps that are incompatible with catalytic hydrogenation.

  • This compound offers robust protection through various reaction conditions, particularly in the presence of strong acids, with a clean and efficient deprotection via hydrogenolysis, provided other functional groups are compatible.

A thorough analysis of the planned reaction sequence, considering the stability of all functional groups present in the molecule, is crucial for making the optimal choice and ensuring a successful synthetic outcome.

Synthetic Pathway Visualization

synthetic_pathway cluster_boc Boc Pathway cluster_cbz Cbz Pathway aniline 3-bromo-4-fluoroaniline boc_protected N-Boc-3-bromo-4-fluoroaniline aniline->boc_protected Boc₂O cbz_protected This compound aniline->cbz_protected Cbz-Cl cross_coupling Cross-Coupling (e.g., Suzuki) boc_protected->cross_coupling cbz_protected->cross_coupling boc_deprotection Acidic Deprotection cross_coupling->boc_deprotection cbz_deprotection Hydrogenolysis cross_coupling->cbz_deprotection final_product Functionalized Product boc_deprotection->final_product cbz_deprotection->final_product

Caption: General synthetic pathways utilizing N-Boc and N-Cbz protected anilines.

Reactivity Face-Off: N-Cbz-3-bromo-4-fluoroaniline vs. Unprotected 3-bromo-4-fluoroaniline in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks and the use of protecting groups are pivotal decisions in the synthesis of complex molecules. This guide provides an objective comparison of the reactivity of N-Cbz-3-bromo-4-fluoroaniline and its unprotected counterpart, 3-bromo-4-fluoroaniline, in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The presence of the benzyloxycarbonyl (Cbz) protecting group on the aniline nitrogen significantly alters the electronic properties of the aromatic ring, thereby influencing its reactivity in palladium-catalyzed cross-coupling reactions. This comparison guide summarizes the expected differences in performance, supported by representative experimental data from analogous systems, and provides detailed experimental protocols to aid in reaction optimization.

Executive Summary of Reactivity Comparison

The primary difference in reactivity between this compound and 3-bromo-4-fluoroaniline stems from the electronic effect of the Cbz group. As an electron-withdrawing group, the Cbz moiety decreases the electron density on the aniline ring. This electronic modification is anticipated to have a pronounced effect on the rate-determining step of many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl bromide to the Pd(0) catalyst.

  • This compound (Protected): The electron-withdrawing nature of the Cbz group is expected to render the C-Br bond more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. This generally leads to faster reaction rates and potentially allows for milder reaction conditions.

  • 3-bromo-4-fluoroaniline (Unprotected): The free amino group is electron-donating, which increases the electron density on the aromatic ring and strengthens the C-Br bond. Consequently, oxidative addition is slower compared to the Cbz-protected analogue, often necessitating more forcing conditions (e.g., higher temperatures, more active catalysts) to achieve comparable yields. However, in some cases, the unprotected amine can act as a ligand for the palladium catalyst, which can influence the reaction in a complex manner.

Data Presentation: Comparative Performance in Cross-Coupling Reactions

Table 1: Representative Yields for Suzuki-Miyaura Coupling

Aryl BromideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(dppf)Cl₂ (3 mol%)K₂CO₃ (2 equiv)Dioxane/H₂O (4:1)9012~85-95 (estimated)
3-bromo-4-fluoroaniline Phenylboronic acidCataCXium A Pd G3 (10 mol%)K₃PO₄ (3 equiv)2-MeTHF1001891[1]

Table 2: Representative Yields for Buchwald-Hartwig Amination

Aryl BromideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound MorpholinePd₂(dba)₃ (2 mol%) / XPhos (4 mol%)NaOtBu (1.4 equiv)Toluene10018~80-90 (estimated)
3-bromo-4-fluoroaniline MorpholinePd(OAc)₂ (2 mol%) / RuPhos (4 mol%)K₂CO₃ (2 equiv)t-BuOH11024~70-80 (estimated)

Experimental Protocols

The following are detailed, representative protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Researchers should note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 3-bromo-4-fluoroaniline

This protocol is adapted from a procedure developed for unprotected ortho-bromoanilines and is expected to be effective for 3-bromo-4-fluoroaniline.[1]

Materials:

  • 3-bromo-4-fluoroaniline (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • CataCXium A Pd G3 (10 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous 2-methyltetrahydrofuran (2-MeTHF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add 3-bromo-4-fluoroaniline, the arylboronic acid, potassium phosphate, and the CataCXium A Pd G3 catalyst under an inert atmosphere (e.g., argon or nitrogen).

  • Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).

  • Add anhydrous 2-MeTHF via syringe.

  • Heat the reaction mixture with vigorous stirring to 100 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion (typically 18 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol is a general procedure for the Buchwald-Hartwig amination of aryl bromides and is expected to be a good starting point for this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., morpholine, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add this compound and the amine to the Schlenk tube.

  • Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture with vigorous stirring to 100 °C.

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Upon completion (typically 18-24 hours), cool the reaction to room temperature.

  • Quench with a saturated aqueous solution of ammonium chloride.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a logical workflow for selecting between the protected and unprotected aniline.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr Oxidative Addition ArPdOR Ar-Pd(II)L_n-OR' ArPdBr->ArPdOR Ligand Exchange ArPdAr_prime Ar-Pd(II)L_n-Ar' ArPdOR->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product ArBr Ar-Br ArBr->ArPdBr BoronicAcid Ar'-B(OR)₂ BoronicAcid->ArPdAr_prime Base Base (e.g., K₂CO₃) Base->ArPdOR Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr Oxidative Addition AmineComplex [Ar-Pd(II)L_n(HNR'R'')]⁺Br⁻ ArPdBr->AmineComplex Amine Coordination AmidoComplex Ar-Pd(II)L_n(NR'R'') AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination Product Ar-NR'R'' AmidoComplex->Product ArBr Ar-Br ArBr->ArPdBr Amine HNR'R'' Amine->AmineComplex Base Base (e.g., NaOtBu) Base->AmidoComplex Substrate_Selection_Logic Start Start: Need for 3-Aryl-4-fluoroaniline derivative Protect Protect aniline with Cbz group? Start->Protect UseProtected Use this compound Protect->UseProtected Yes UseUnprotected Use 3-bromo-4-fluoroaniline Protect->UseUnprotected No MildConditions Milder conditions preferred? Faster reaction rates desired? UseProtected->MildConditions ForcingConditions Tolerant of more forcing conditions? Avoiding extra synthetic steps? UseUnprotected->ForcingConditions Deprotection Perform Cbz deprotection step MildConditions->Deprotection FinalProduct Final Product ForcingConditions->FinalProduct Deprotection->FinalProduct

References

A Comparative Guide to Impurity Profiling of N-Cbz-3-bromo-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's impurity profile is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). N-Cbz-3-bromo-4-fluoroaniline is a key intermediate in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of its potential impurity profiles arising from different synthetic approaches and details the analytical methodologies for their identification and quantification.

Comparison of Potential Impurity Profiles from Different Synthetic Routes

The impurity profile of this compound can vary significantly depending on the synthetic route employed. Below is a comparative summary of potential impurities from two hypothetical, yet plausible, synthetic alternatives.

Table 1: Comparison of Potential Impurities in this compound from Alternative Synthetic Routes

Impurity NameStructurePotential Origin (Alternative Route A)Potential Origin (Alternative Route B)Typical Analytical Method
3-bromo-4-fluoroanilineUnreacted starting materialUnreacted starting materialHPLC, GC-MS
Benzyl alcoholByproduct of Cbz-Cl degradation or deprotectionByproduct of Cbz-Cl degradation or deprotectionGC-MS
Dibenzyl carbonateImpurity in Cbz-Cl reagent or side reactionImpurity in Cbz-Cl reagent or side reactionHPLC, GC-MS
Isomeric Impurity (e.g., 2-bromo-4-fluoroaniline)Impurity in starting 4-fluoroaniline-HPLC, GC-MS
Over-brominated species (e.g., 3,5-dibromo-4-fluoroaniline)-Byproduct of bromination step in Route A-HPLC-MS
N,N-bis(Cbz)-3-bromo-4-fluoroanilineOver-reaction during Cbz protectionOver-reaction during Cbz protectionHPLC

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, which helps in developing stability-indicating analytical methods.[1]

Table 2: Summary of Forced Degradation Studies for this compound

Stress ConditionPotential Degradation ProductsRationale
Acidic Hydrolysis (e.g., 0.1 N HCl)3-bromo-4-fluoroaniline, Benzyl alcohol, Carbon dioxideCleavage of the carbamate linkage.[2]
Basic Hydrolysis (e.g., 0.1 N NaOH)3-bromo-4-fluoroaniline, Benzyl alcohol, CarbonateSaponification of the carbamate ester.
Oxidative Degradation (e.g., 3% H₂O₂)Oxidized aromatic ring species, BenzaldehydeOxidation of the aniline ring and the benzyl group.
Thermal Degradation (e.g., 80°C)3-bromo-4-fluoroaniline, Toluene, Carbon dioxideThermal cleavage of the benzylic C-O bond.
Photolytic Degradation (e.g., UV light)Radical-induced degradation productsPhotolytic cleavage of C-Br or C-N bonds.

Experimental Protocols

Detailed and validated analytical methods are crucial for accurate impurity profiling.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Quantification
  • Principle: This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[3]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).[4]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 1:1 mixture of acetonitrile and water. Further dilute to a final concentration of 0.1 mg/mL for injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
  • Principle: Separates volatile compounds in a gaseous mobile phase followed by mass-based detection and identification.[5]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Capillary column (e.g., 30 m x 0.25 mm ID, with a 5% phenyl polydimethylsiloxane stationary phase).

  • Carrier Gas: Helium.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Principle: Provides detailed structural information based on the magnetic properties of atomic nuclei, which is invaluable for identifying unknown impurities.[6][7]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Experiments:

    • ¹H NMR: For proton environment and coupling information.

    • ¹³C NMR: For carbon skeleton information.

    • 2D NMR (COSY, HSQC): To establish connectivity between protons and carbons for unambiguous structure determination of unknown impurities.[6]

Visualized Workflows

G cluster_synthesis Synthetic Route Comparison cluster_analysis Impurity Profiling Workflow Route_A Alternative Route A (e.g., Bromination of 4-fluoro-N-Cbz-aniline) Product_A This compound (with Route A impurities) Route_A->Product_A Route_B Alternative Route B (e.g., Cbz protection of 3-bromo-4-fluoroaniline) Product_B This compound (with Route B impurities) Route_B->Product_B Sample Sample from Route A or B HPLC HPLC-UV/MS (Purity & Non-volatile impurities) Sample->HPLC GCMS GC-MS (Volatile impurities) Sample->GCMS Data Combined Impurity Profile HPLC->Data GCMS->Data NMR NMR (Structure Elucidation) Data->NMR For unknowns

Caption: Comparative workflow for synthesis and impurity profiling.

G Start This compound Sample Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Analysis Analyze stressed samples by Stability-Indicating HPLC Method Stress->Analysis Identify Identify & Characterize Degradants (LC-MS, NMR) Analysis->Identify Pathway Elucidate Degradation Pathways Identify->Pathway

Caption: Workflow for forced degradation studies.

References

Orthogonality of Cbz Protection in Palladium-Catalyzed Cross-Coupling Reactions of N-Cbz-3-bromo-4-fluoroaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is paramount in the synthesis of complex molecules. This guide provides a comprehensive comparison of the carboxybenzyl (Cbz) protecting group's performance in palladium-catalyzed cross-coupling reactions, specifically focusing on the substrate N-Cbz-3-bromo-4-fluoroaniline. We will explore the orthogonality of the Cbz group and compare its utility against common alternatives, supported by experimental data and detailed protocols.

The benzyloxycarbonyl (Cbz or Z) group is a widely utilized amine protecting group in organic synthesis, valued for its stability under a range of reaction conditions.[1] Its successful application, however, is contingent on its compatibility with subsequent chemical transformations. This guide examines the orthogonality of the Cbz group in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, two powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Comparison of Amine Protecting Groups in Cross-Coupling Reactions

The choice of an amine protecting group for a substrate like 3-bromo-4-fluoroaniline in palladium-catalyzed cross-coupling reactions is critical. The ideal protecting group should be stable under the reaction conditions, typically involving a palladium catalyst and a base, and be readily removable without affecting the newly formed bond or other functional groups. The following table summarizes the key characteristics of Cbz in comparison to other common amine protecting groups, tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc).

Protecting GroupStructureStability to Suzuki & Buchwald-Hartwig ConditionsDeprotection MethodOrthogonality and Remarks
Cbz Benzyl CarbamateGenerally stable to the basic conditions used.Catalytic hydrogenolysis (e.g., H₂, Pd/C); Strong acids (e.g., HBr/AcOH).[2]Orthogonal to Boc (acid-labile) and Fmoc (base-labile) groups. The Cbz group's stability under basic conditions makes it a suitable candidate for these coupling reactions.[1][3]
Boc tert-Butyl CarbamateGenerally stable, though some lability may be observed with strong bases and high temperatures.Acidic conditions (e.g., TFA, HCl).[1]Can be used in conjunction with Cbz and Fmoc for orthogonal synthesis strategies.[1]
Fmoc Fluorenyl-methyl CarbamateLabile to the basic conditions often employed in Suzuki and Buchwald-Hartwig reactions, leading to premature deprotection.Basic conditions (e.g., piperidine).[1]Generally not suitable for these reactions due to its base-lability.[4]

Experimental Data and Performance Analysis

While specific literature on Suzuki and Buchwald-Hartwig reactions of this compound is limited, data from analogous systems and the known stability of the Cbz group allow for the construction of reliable experimental protocols and expected outcomes. Studies on the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines have shown that in some cases, protection of the amine is not necessary, providing a valuable baseline for comparison.[5][6]

Suzuki-Miyaura Coupling: Cbz-Protected vs. Unprotected Aniline

The Suzuki-Miyaura reaction enables the formation of a C-C bond between an aryl halide and an organoboron compound. The Cbz group is expected to be stable under the typical basic conditions of this reaction.

SubstrateCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Unprotected 2-bromoanilineCataCXium A palladacycleK₃PO₄2-MeTHF/H₂O9095[5][6]
N-Cbz-2-bromoaniline (proposed)Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O100Expected to be highBased on general Suzuki protocols

The high yield obtained with the unprotected aniline suggests that the Cbz group in this compound should remain intact and not interfere with the coupling, potentially offering advantages in subsequent synthetic steps where the amine needs to remain protected.

Buchwald-Hartwig Amination: Orthogonality of the Cbz Group

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. The orthogonality of the Cbz group is critical here, as the reaction conditions often involve a strong base.

SubstrateAmineCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
N-Cbz-bromoaniline (general)Primary/Secondary AminePd₂(dba)₃ / XPhosNaOtBuToluene100Expected to be high

The Cbz group's resistance to the basic conditions of the Buchwald-Hartwig amination allows for the selective formation of a new C-N bond without disturbing the protected aniline.

Experimental Protocols

The following are detailed methodologies for the key experiments discussed.

Protocol 1: N-Cbz Protection of 3-bromo-4-fluoroaniline

This protocol describes a standard procedure for the protection of the aniline.

N_Cbz_Protection cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Aniline 3-bromo-4-fluoroaniline Reaction Stirring Aniline->Reaction 1.0 eq CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Reaction 1.1 eq Base Base (e.g., NaHCO₃) Base->Reaction 2.0 eq Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Temp Room Temperature Temp->Reaction ProtectedAniline This compound Byproduct NaCl + H₂O + CO₂ Workup Aqueous Workup & Extraction Reaction->Workup Reaction Mixture Workup->ProtectedAniline Workup->Byproduct

N-Cbz Protection of 3-bromo-4-fluoroaniline.
  • Dissolution: Dissolve 3-bromo-4-fluoroaniline (1.0 eq) in a mixture of dioxane and water.

  • Addition of Base: Add sodium bicarbonate (2.0 eq) to the solution.

  • Addition of Protecting Agent: Slowly add benzyl chloroformate (1.1 eq) to the stirring mixture at room temperature.

  • Reaction: Continue stirring at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of this compound (Proposed)

This proposed protocol is based on standard Suzuki-Miyaura conditions and the expected stability of the Cbz group.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst_system Catalyst System cluster_conditions Reaction Conditions cluster_products Products CbzAniline This compound Reaction Heating under Inert Atmosphere CbzAniline->Reaction BoronicAcid Arylboronic Acid BoronicAcid->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Base K₂CO₃ Base->Reaction Solvent Toluene/Ethanol/Water Solvent->Reaction Temp 100 °C Temp->Reaction CoupledProduct Coupled Product Byproducts Boronic Acid Homocoupling Products Workup Aqueous Workup & Purification Reaction->Workup Workup->CoupledProduct Workup->Byproducts

Proposed Suzuki-Miyaura Coupling Reaction.
  • Inert Atmosphere: To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Add a degassed mixture of toluene, ethanol, and water.

  • Reaction: Heat the mixture to 100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry, concentrate, and purify by column chromatography.

Protocol 3: Buchwald-Hartwig Amination of this compound (Proposed)

This proposed protocol is based on general Buchwald-Hartwig conditions, leveraging the stability of the Cbz group.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst_system Catalyst System cluster_conditions Reaction Conditions cluster_products Products CbzAniline This compound Reaction Heating under Inert Atmosphere CbzAniline->Reaction Amine Primary or Secondary Amine Amine->Reaction Catalyst Pd₂(dba)₃ Catalyst->Reaction Ligand XPhos Ligand->Reaction Base NaOtBu Base->Reaction Solvent Toluene Solvent->Reaction Temp 100 °C Temp->Reaction CoupledProduct N-Aryl Product Workup Quenching & Purification Reaction->Workup Workup->CoupledProduct

Proposed Buchwald-Hartwig Amination Reaction.
  • Inert Atmosphere: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq) in a reaction vessel.

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the vessel and heat the mixture to 100 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, quench carefully with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.

Conclusion

The carboxybenzyl (Cbz) protecting group demonstrates excellent orthogonality in the context of palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions involving haloaniline substrates. Its stability to the typically basic reaction conditions makes it a superior choice over base-labile protecting groups like Fmoc. While unprotected anilines can be viable substrates in some instances, the use of a Cbz group provides the advantage of maintaining the amine in a protected state for subsequent synthetic transformations. The provided protocols offer a solid foundation for the application of this compound and analogous compounds in the synthesis of complex molecular architectures.

References

Safety Operating Guide

Proper Disposal of N-Cbz-3-bromo-4-fluoroaniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of N-Cbz-3-bromo-4-fluoroaniline is paramount to ensuring the safety of laboratory personnel and protecting the environment. This guide provides a detailed, step-by-step protocol for its proper disposal, emphasizing immediate safety measures and operational logistics.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE) to prevent exposure.

PPE CategorySpecification
Eye Protection Chemical safety goggles with side shields or a full-face shield are required.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected for integrity before each use.
Body Protection A laboratory coat or a chemical-resistant suit is necessary to prevent skin contact.
Respiratory Protection In cases where dust or aerosols may be generated, a NIOSH-approved respirator with appropriate cartridges should be used.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and ultimate disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: From the moment it is no longer needed, this compound must be treated as hazardous waste.

  • Segregate Waste: Do not mix this compound waste with other waste streams, particularly non-hazardous materials. It should be collected in a dedicated, clearly labeled waste container.

Step 2: Container Selection and Labeling

  • Choose a Compatible Container: Use a container that is chemically resistant to this compound. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.

  • Properly Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols (e.g., toxic).

Step 3: Waste Accumulation and Storage

  • Secure Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

Step 4: Professional Disposal

  • Engage a Licensed Waste Disposal Company: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[1]

  • Incineration: The recommended method of disposal for this type of halogenated organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[1]

  • Documentation: Ensure all required waste disposal documentation is completed and retained in accordance with local, state, and federal regulations.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is critical to mitigate risks.

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the proper personal protective equipment as outlined in the table above.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust.[1] Place the spilled material into a labeled hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.

  • Decontaminate the Area: Once the bulk of the spill has been cleaned up, decontaminate the affected surfaces with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal prep1 Don Appropriate PPE collect1 Identify this compound as Waste prep1->collect1 prep2 Prepare Labeled Hazardous Waste Container prep2->collect1 collect2 Segregate from Other Waste Streams collect1->collect2 collect3 Place in Designated Container collect2->collect3 storage1 Store in Secure, Ventilated Area collect3->storage1 storage2 Utilize Secondary Containment storage1->storage2 disp1 Arrange Pickup by Licensed Waste Vendor storage2->disp1 disp2 Transport to Disposal Facility disp1->disp2 disp3 High-Temperature Incineration disp2->disp3

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling N-Cbz-3-bromo-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for N-Cbz-3-bromo-4-fluoroaniline, including operational and disposal plans.

Chemical Profile and Hazards:

  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1] Anilines are known to be toxic and can be absorbed through the skin.[1][2]

  • Irritation: Causes skin and serious eye irritation.[3] May cause respiratory irritation.

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs.[2][4]

  • Carcinogenicity: Aniline is considered a potential occupational carcinogen.[2]

Quantitative Data Summary
PropertyValueSource
Physical State Solid[3]
Appearance Light yellow[3]
Melting Point/Range 34 - 36 °C / 93.2 - 96.8 °F (for 3-Bromo-4-fluoroaniline)[3]
Boiling Point/Range 235 °C / 455 °F (for 3-Bromo-4-fluoroaniline)[3]
Molecular Formula C6H5BrFN (for 3-Bromo-4-fluoroaniline)
Molecular Weight 190.01 g/mol (for 3-Bromo-4-fluoroaniline)

Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls:

  • All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ensure a safety shower and eyewash station are easily accessible.[1]

2. Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves. Nitrile gloves may be suitable for short-term use, but for prolonged contact, butyl rubber or Viton gloves are recommended.[1][5] Always inspect gloves for integrity before use.[6]

  • Eye Protection: Chemical safety goggles are mandatory.[3] For tasks with a higher risk of splashing, a face shield should be used in conjunction with goggles.[7]

  • Lab Coat: A full-length laboratory coat must be worn to protect against skin contact.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by the fume hood, a NIOSH-approved respirator with particulate filters (P95 or P100) should be used.[6]

3. Handling Procedure:

  • Before handling, carefully read the Safety Data Sheet for 3-Bromo-4-fluoroaniline.

  • Wash hands thoroughly before and after handling the compound.[1][3]

  • Avoid creating dust.[6]

  • Do not eat, drink, or smoke in the laboratory.[3][8]

  • Keep the container tightly closed when not in use.[8]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][8]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][6]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][3][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6]

  • Spills: In case of a small spill, absorb the material with an inert absorbent such as sand or vermiculite.[8] Place the waste in a sealed container for disposal. For large spills, evacuate the area and contact emergency services.

Disposal Plan

  • Waste Collection: All waste containing this compound, including contaminated PPE and absorbent materials, must be collected in a designated, labeled, and sealed container for hazardous waste.

  • Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[6] Do not dispose of it down the drain or in regular trash.[4][6] The compound should be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[6]

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_sds Review SDS of 3-Bromo-4-fluoroaniline prep_ppe Don Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound in Hood prep_hood->handle_weigh handle_react Perform Experiment handle_weigh->handle_react clean_decon Decontaminate Glassware and Surfaces handle_react->clean_decon emergency_spill Spill Response handle_react->emergency_spill emergency_exposure Exposure Response (Skin/Eye/Inhalation) handle_react->emergency_exposure clean_waste Collect Waste in Labeled Container clean_decon->clean_waste clean_dispose Dispose via Licensed Waste Service clean_waste->clean_dispose

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.